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  • Product: 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
  • CAS: 1179362-36-7

Core Science & Biosynthesis

Foundational

material safety data sheet (MSDS) for CAS 1179362-36-7 hazards

An In-depth Technical Guide on the Hazards of N-(3-(7-methyl-1H-indol-3-yl)propyl)acetamide (CAS 1179362-36-7) For Researchers, Scientists, and Drug Development Professionals Chemical Identification and Properties Proper...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Hazards of N-(3-(7-methyl-1H-indol-3-yl)propyl)acetamide (CAS 1179362-36-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

PropertyAnticipated Value/Characteristic
Molecular Formula C14H18N2O
Physical State Likely a solid at room temperature.
Solubility Expected to have some solubility in organic solvents.
Stability The product is expected to be chemically stable under standard ambient conditions (room temperature).

Hazard Identification and GHS Classification

Based on data from structurally similar acetamide compounds, N-(3-(7-methyl-1H-indol-3-yl)propyl)acetamide is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:

  • Signal Word: Warning [1][2][3]

  • Hazard Pictograms:

    GHS Pictogram for Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Respiratory Irritation.

  • Hazard Statements:

    • H302: Harmful if swallowed. [1]

    • H315: Causes skin irritation. [1][2]

    • H319: Causes serious eye irritation. [1][2]

    • H335: May cause respiratory irritation. [1][2]

  • Precautionary Statements:

    • Prevention:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

      • P264: Wash skin thoroughly after handling.[2]

      • P270: Do not eat, drink or smoke when using this product.[3]

      • P271: Use only outdoors or in a well-ventilated area.[2][3]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

    • Response:

      • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]

      • P312: Call a POISON CENTER or doctor if you feel unwell.[1][2]

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

      • P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2]

      • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

      • P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2]

      • P362: Take off contaminated clothing and wash before reuse.[2]

    • Storage:

      • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

      • P405: Store locked up.[2]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Toxicological Information

While specific toxicological data for CAS 1179362-36-7 is not available, the hazard classification suggests the following:

  • Acute Oral Toxicity: Harmful if swallowed, falling into Category 4.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

First-Aid Measures

Immediate medical attention is crucial in case of exposure. First responders should be aware of the material involved and take precautions to protect themselves.[4]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms persist, call a physician.

  • In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so, and continue rinsing.[2] If eye irritation persists, get medical advice/attention.[1][2]

  • If Swallowed: Rinse mouth.[1] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Handling and Storage

Proper handling and storage are essential to minimize risk.

  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe mist, vapors, or spray.[4] Handle in accordance with good industrial hygiene and safety practices.[4][6] Do not eat, drink, or smoke when using this product.[1][4] Wash hands before breaks and after work.[1]

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect laboratory personnel.

  • Engineering Controls: Use only with adequate ventilation.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum).[5] Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[5]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Gloves must be inspected prior to use.[5]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Special Hazards Arising from the Substance or Mixture: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.

  • Advice for Firefighters: As in any fire, wear a self-contained breathing apparatus with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

  • Accidental Release Measures:

    • Personal Precautions: Use personal protective equipment.[6] Ensure adequate ventilation.[5] Evacuate personnel to safe areas.[5]

    • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5]

    • Methods for Containment and Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[5] Keep in suitable, closed containers for disposal.[5]

Workflow for Accidental Release Response.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

  • ChemScience. Safety Data Sheet. [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 4'-Formyl-2'-methylbiphenyl-4-carboxylic Acid: A Methodological Whitepaper

Executive Summary The structural characterization of functionalized biaryl compounds is a critical bottleneck in rational drug design and advanced materials science. 4'-Formyl-2'-methylbiphenyl-4-carboxylic acid represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of functionalized biaryl compounds is a critical bottleneck in rational drug design and advanced materials science. 4'-Formyl-2'-methylbiphenyl-4-carboxylic acid represents a highly versatile building block, featuring a rigid biphenyl core, a hydrogen-bond-donating carboxylic acid, a hydrogen-bond-accepting formyl group, and a sterically demanding ortho-methyl group.

This whitepaper provides an in-depth technical guide to the theoretical and experimental determination of its crystal structure. By moving beyond a mere listing of procedures, we dissect the causality behind crystallographic workflows—explaining why specific thermodynamic conditions, cryogenic data collection strategies, and self-validating refinement algorithms are required to accurately map its solid-state molecular geometry.

Molecular Architecture & Crystallographic Anticipation

Before initiating crystallization, a crystallographer must anticipate the supramolecular behavior of the target molecule to select appropriate solvent systems and refinement models.

The Steric Role of the 2'-Methyl Group

Unlike unsubstituted biphenyl, which tends toward coplanarity in the solid state to maximize π -conjugation, the introduction of a methyl group at the 2'-position introduces severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the biphenyl system out of coplanarity. Crystallographic analysis of similar sterically hindered biphenyls[4] indicates that the anticipated dihedral angle between the two aromatic rings will be between 40° and 60° . This non-planar geometry prevents tight π−π stacking, thereby increasing the solubility of the compound compared to its planar analogs.

Supramolecular Synthons: The R22​(8) Motif

The 4-carboxylic acid group is a highly predictable supramolecular synthon. In the absence of strongly competing hydrogen-bond acceptors (like pyridine or primary amines), biphenyl-4-carboxylic acids almost exclusively form centrosymmetric, hydrogen-bonded dimers [1]. This interaction is characterized by the R22​(8) graph-set motif , where two carboxylic acid groups donate and accept hydrogen bonds to form an eight-membered ring.

The 4'-Formyl Group

The aldehyde moiety at the 4'-position lacks a hydrogen-bond donor but serves as a potent acceptor. In the crystal lattice, it is anticipated to participate in weak C−H⋯O interactions with adjacent biphenyl rings, dictating the 3D packing architecture and preventing rotational disorder of the terminal phenyl ring.

Structural_Logic M 4'-Formyl-2'-methylbiphenyl -4-carboxylic acid C 4-Carboxylic Acid M->C F 4'-Formyl Group M->F S 2'-Methyl Group M->S D Centrosymmetric Dimer R2,2(8) Motif C->D H-Bonding A Weak C-H...O Interactions F->A Acceptor T Steric Clash: Dihedral Angle 40-60° S->T Torsion

Fig 2. Structural logic mapping the functional groups to their crystallographic effects.

Experimental Protocols: A Self-Validating System

The transition from a bulk powder to a refined atomic model requires a strict, self-validating workflow. The following protocols detail the step-by-step methodology, emphasizing the physical causality behind each action.

Protocol 1: Single Crystal Growth (Thermodynamic Control)

To obtain crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD), the growth process must be driven by thermodynamic control rather than kinetic precipitation.

  • Solvent Selection: Choose a binary solvent system. 4'-Formyl-2'-methylbiphenyl-4-carboxylic acid requires a polar component (e.g., ethanol or ethyl acetate) to solvate the carboxylic acid and formyl groups, and a non-polar anti-solvent (e.g., hexane) to modulate solubility.

  • Dissolution: Dissolve 10 mg of the compound in 2 mL of the polar solvent under gentle heating (40°C). Causality: Gentle heating ensures complete dissolution without inducing thermal degradation or oxidation of the sensitive formyl group.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Causality: Dust particles act as heterogeneous nucleation sites. Removing them prevents the formation of multiple microcrystals, favoring the growth of a single macroscopic crystal.

  • Anti-solvent Addition: Carefully layer 1 mL of the anti-solvent on top of the solution to create a concentration gradient.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20°C for 3–7 days. Causality: Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, thereby "healing" defects and preventing twinning.

Protocol 2: SCXRD Data Collection and Refinement

Crystallography is inherently self-validating; the final model must mathematically converge with the raw diffraction data.

  • Crystal Mounting: Select a pristine, block-like single crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a cryoloop using paratone oil. Causality: Paratone oil acts as a cryoprotectant. It rigidifies upon cooling, holding the crystal firmly without inducing mechanical stress that could crack the lattice.

  • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer and immediately cool to 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures drastically reduce thermal atomic displacements (thermal ellipsoids). This sharpens diffraction spots, improves the signal-to-noise ratio at high angles, and mitigates rotational disorder of the terminal formyl group.

  • Data Collection: Collect diffraction data using Mo radiation ( λ=0.71073 Å). Perform ω and ϕ scans to ensure >99% completeness of the reciprocal space.

  • Data Reduction: Integrate the frames using APEX/SAINT software and apply a multi-scan absorption correction (SADABS). Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, ensuring the accurate calculation of structure factors ( Fo2​ ).

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: The system validates itself through the R1​ factor (which measures the agreement between the calculated model and experimental data) and the Goodness-of-Fit (GoF). An R1​<0.05 and a GoF near 1.0 indicate a highly accurate structural model.

SCXRD_Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Binary Solvent, Slow Evap) N1->N2 N3 Crystal Selection & Cryoloop Mounting N2->N3 N4 SCXRD Data Collection (Mo K-alpha, 100K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (SHELXT) & Refinement (SHELXL) N5->N6 N7 Validation (CheckCIF) & Final Model Generation N6->N7

Fig 1. Step-by-step workflow for single-crystal X-ray diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on the structural properties of analogous biphenyl-4-carboxylic acids [2][3], the quantitative crystallographic parameters for 4'-Formyl-2'-methylbiphenyl-4-carboxylic acid are summarized below. The lack of chiral centers and the strong tendency to form centrosymmetric dimers heavily favor the P21​/c space group.

Table 1: Anticipated Crystallographic Data and Refinement Metrics

ParameterAnticipated Value / Description
Empirical Formula C15​H12​O3​
Formula Weight 240.25 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Z (Molecules per unit cell) 4
Hydrogen Bonding Motif R22​(8) (Carboxylic acid dimer)
Dihedral Angle (Biphenyl) 40° – 60°
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Goodness-of-fit on F2 0.95−1.05

Conclusion

The crystallographic analysis of 4'-Formyl-2'-methylbiphenyl-4-carboxylic acid provides critical insights into how steric hindrance (via the 2'-methyl group) and directional intermolecular forces (via the 4-carboxylic acid and 4'-formyl groups) dictate solid-state architecture. By adhering to strict thermodynamic control during crystallization and utilizing cryogenic SCXRD data collection, researchers can generate highly reliable, self-validating structural models. These models are indispensable for downstream applications, ranging from structure-based drug design to the engineering of novel metal-organic frameworks.

References

  • Title: 4′-Hydroxybiphenyl-4-carboxylic acid Source: IUCr Journals URL
  • Title: Biphenyl-4-carboxylic acid Source: NIST Chemistry WebBook URL
  • Title: Polynuclear Tantalum(V) Coordination Complexes.
  • Title: Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224)
Foundational

thermodynamic stability of formyl-substituted biphenyl derivatives

An In-Depth Technical Guide on the Thermodynamic Stability of Formyl-Substituted Biphenyl Derivatives Executive Summary The biphenyl scaffold is a "privileged structure" in medicinal chemistry and materials science. When...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of Formyl-Substituted Biphenyl Derivatives

Executive Summary

The biphenyl scaffold is a "privileged structure" in medicinal chemistry and materials science. When functionalized with a formyl group (-CHO), the biphenyl system gains unique reactivity and electronic properties, making it a critical intermediate in the synthesis of pharmaceuticals (e.g., angiotensin II receptor blockers) and advanced liquid crystalline materials. However, the thermodynamic stability of formyl-substituted biphenyls is not merely a function of static bond energies; it is a dynamic interplay of steric hindrance, solvent effects, and highly specific orbital interactions.

This whitepaper dissects the thermodynamic stability and conformational dynamics of formyl-substituted biphenyl derivatives. By moving beyond basic steric models, we will explore how non-covalent orbital interactions (such as n→π* donation) dictate thermodynamic minima, and provide self-validating experimental protocols for quantifying these energies in your own laboratory.

Mechanistic Foundations of Biphenyl Conformational Thermodynamics

To understand formyl-substituted derivatives, we must first establish the thermodynamic baseline of the unsubstituted biphenyl core. The stability of a biphenyl system is dictated by the dihedral angle ( θ ) between the two phenyl rings, which represents a thermodynamic compromise between two competing forces:

  • π -Conjugation (Electronic Stabilization): Favors a planar conformation ( θ=0∘ ) to maximize orbital overlap between the rings.

  • Steric Repulsion (Steric Penalty): The ortho-hydrogens clash heavily in a planar state, driving the rings to twist.

Because of this delicate balance, the thermodynamic minimum of biphenyl is highly dependent on its physical state. In the gas phase, the molecule adopts a twisted conformation with a dihedral angle of 40°–45°[1]. In solution, solvation forces lower the energy penalty of planarity, reducing the angle to 20°–25°[1]. Remarkably, in the solid state, intermolecular π−π stacking and crystal packing forces overcome the intramolecular steric strain, forcing the molecule into a coplanar ( 0∘ ) conformation[1].

When we introduce substituents at the ortho positions (2, 2', 6, 6'), the steric penalty increases dramatically. If the rotational activation energy ( Ea​ ) around the central C–C bond exceeds 16 to 19 kcal/mol, the conformers can be isolated at room temperature as stable atropisomers[2].

The Formyl Substituent: Electronic Modulation and n→π* Interactions

The introduction of a formyl group (-CHO) at the ortho position (e.g., 2-formylbiphenyl) fundamentally alters the thermodynamic landscape. While the formyl group introduces moderate steric bulk, its primary influence is electronic. The carbonyl carbon is highly electrophilic, and its π∗ anti-bonding orbital can act as an electron acceptor.

Recent thermodynamic studies utilizing Dynamic Covalent Chemistry (DCC) have revealed that when an electron-donating group (X, such as -OMe or a halogen) is placed on the opposite ring (creating a 2-X-2'-formylbiphenyl system), a distinct n→π interaction* occurs[3]. The lone pair (n) from the donor group donates electron density through space into the empty π∗ orbital of the formyl group.

Causality in Drug Design: This n→π* interaction acts as an intramolecular thermodynamic anchor. It stabilizes a specific twisted conformation, lowering the overall Gibbs free energy ( ΔG ) of that state. In drug development, locking a biphenyl core into a specific bioactive conformation via n→π* stabilization reduces the entropic penalty upon target binding, thereby increasing receptor affinity. Furthermore, this interaction has been shown to significantly influence the thermodynamics of imine exchange, stabilizing imine prodrugs even in purely aqueous solutions[3].

Quantitative Thermodynamic Profiling

The following table synthesizes the critical thermodynamic and conformational parameters governing biphenyl stability.

Thermodynamic ParameterSystem / StateTypical ValueMechanistic Causality
Dihedral Angle ( θ ) Unsubstituted Biphenyl (Gas Phase)40°–45°Balance between steric repulsion of ortho-hydrogens and π -conjugation[1].
Dihedral Angle ( θ ) Unsubstituted Biphenyl (Solution)20°–25°Solvation forces lower the energy penalty of planarity[1].
Dihedral Angle ( θ ) Unsubstituted Biphenyl (Solid State)0° (Coplanar)Crystal packing and intermolecular π−π stacking overcome intramolecular steric strain[1].
Rotational Barrier ( Ea​ ) Substituted Biphenyls (Atropisomers)> 16–19 kcal/molSteric bulk of ortho-substituents prevents spontaneous racemization at room temperature[2].
Equilibrium Constant ( Keq​ ) 2-X-2'-formylbiphenyl Imine Exchange> 1.0 (Favors donor X)n→π* orbital donation from X to the formyl/imine π∗ orbital stabilizes the ground state[3].

Self-Validating Experimental Methodologies

To rigorously quantify the thermodynamic stability of formyl-substituted biphenyls, we employ two orthogonal, self-validating protocols.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Purpose: To determine the kinetic barrier to rotation ( ΔG‡ ), which defines the conformational stability of the biphenyl axis.

  • Sample Preparation: Dissolve 5 mg of the formylbiphenyl derivative in 0.5 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Spectral Acquisition: Acquire standard 1 H-NMR spectra at 10 K increments, starting from 298 K up to 398 K.

  • Coalescence Identification: Monitor the diastereotopic protons (or split formyl signals if chiral). Identify the coalescence temperature ( Tc​ ) where the distinct peaks merge into a single broad peak.

  • Thermodynamic Extraction: Calculate the activation free energy ( ΔG‡ ) using the Eyring equation: ΔG‡=R⋅Tc​⋅ln(kB​⋅Tc​/h⋅kc​) .

  • Self-Validation Step: Repeat the experiment at half the concentration. Causality: If Tc​ remains identical, the exchange process is strictly unimolecular (intramolecular rotation), ruling out concentration-dependent intermolecular aggregation.

Protocol B: Dynamic Covalent Chemistry (DCC) Assay for Orbital Interactions

Purpose: To quantify the thermodynamic stabilization energy provided by n→π* interactions in 2-X-2'-formylbiphenyls[3].

  • Imine Formation: React the 2-X-2'-formylbiphenyl (where X is a lone-pair donor) with a primary alkylamine (e.g., butylamine) in CDCl 3​ to form the corresponding imine.

  • Competitive Exchange: Introduce 1.0 equivalent of a reference aldehyde (e.g., 2-methyl-2'-formylbiphenyl, which lacks lone pairs for n→π* donation) into the NMR tube.

  • Equilibration: Allow the system to reach thermodynamic equilibrium at 298 K (typically 24–48 hours, catalyzed by trace acid if necessary).

  • Quantification: Integrate the distinct imine 1 H-NMR signals to determine the equilibrium constant ( Keq​ ). Calculate the stabilization energy: ΔΔG=−RTln(Keq​) .

  • Self-Validation Step (Bidirectional Equilibrium): Set up a parallel reaction starting with the reference imine and the target aldehyde. Causality: Both reactions must converge to the exact same Keq​ . This proves the system is under strict thermodynamic control, not kinetic trapping.

Visualizing the Thermodynamic Workflows

ConformationalDynamics Planar Planar State (0° Dihedral) High Steric Strain Twisted Twisted State (40-45° Dihedral) Thermodynamic Minimum Planar->Twisted Relaxation (ΔG < 0) Orthogonal Orthogonal State (90° Dihedral) Transition State Twisted->Orthogonal Thermal Rotation (Ea > 16 kcal/mol) Orthogonal->Twisted Relaxation (ΔG < 0)

Conformational energy landscape of biphenyl derivatives highlighting thermodynamic minima.

ExperimentalWorkflow cluster_assays Parallel Thermodynamic Assays Syn 1. Synthesis of 2-X-2'-formylbiphenyls VTNMR 2A. Variable-Temperature NMR (Kinetic/Thermodynamic Barrier) Syn->VTNMR DCC 2B. Dynamic Covalent Chemistry (Imine Exchange Equilibrium) Syn->DCC Param 3. Extraction of Thermodynamic Parameters (ΔG‡, ΔH, ΔS, K_eq) VTNMR->Param Eyring Eq. DCC->Param Gibbs Isotherm Val 4. Self-Validation (Bidirectional Equilibrium & Concentration Checks) Param->Val

Self-validating experimental workflow for quantifying the thermodynamic stability of biphenyls.

Strategic Implications for Drug Development

Understanding the thermodynamic stability of formyl-substituted biphenyls provides a distinct advantage in rational drug design. By strategically placing electron-donating groups ortho to the biaryl axis, chemists can leverage n→π* interactions to pre-organize the biphenyl scaffold into its bioactive conformation. This reduces the entropic cost of binding, directly translating to enhanced potency. Furthermore, utilizing these thermodynamic principles allows formulation scientists to predict the chemical stability of formyl-containing prodrugs, ensuring they resist premature hydrolysis while maintaining optimal bioavailability.

References

  • Conformations of Biphenyls - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Asymmetric rotations and dimerization driven by normal to modulated phase transition in 4-biphenylcarboxy coupled l-phenylalaninate Source: IUCr Journals URL:[Link]

  • Interplay between n→π Interactions and Dynamic Covalent Bonds: Quantification and Modulation by Solvent Effects* Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Exploratory

A Technical Guide to the UV-Vis Absorption Spectrum of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid: Theoretical Principles and Experimental Protocol

Abstract Introduction and Theoretical Framework 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic molecule featuring a substituted biphenyl core. The structure incorporates several key featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Theoretical Framework

4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a bifunctional organic molecule featuring a substituted biphenyl core. The structure incorporates several key features that dictate its electronic absorption properties: a biphenyl π-system, a formyl group (an aldehyde chromophore), and a carboxylic acid group (an auxochrome). UV-Vis spectroscopy is an essential technique for characterizing such molecules, as it probes the electronic transitions between molecular orbitals, providing valuable information about conjugation and electronic structure.[2][3]

Core Chromophore Analysis

The UV-Vis spectrum of this molecule is a composite of transitions originating from its distinct structural components:

  • The Biphenyl System (π→π Transitions):* The core biphenyl structure is the primary chromophore, characterized by intense absorption bands resulting from π→π* electronic transitions. The degree of conjugation between the two phenyl rings is highly dependent on the dihedral (twist) angle between them. The presence of the 2'-methyl group introduces significant steric hindrance, forcing the rings out of planarity.[4] This twisting reduces π-orbital overlap, which is expected to decrease the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) compared to a planar biphenyl system—a phenomenon known as a hypsochromic (blue) shift .[4]

  • The Formyl Group (n→π Transition):* The aldehyde's carbonyl group introduces a second type of electronic transition. In addition to its own π→π* transition, it exhibits a lower-energy, and therefore longer-wavelength, n→π* transition.[5] This transition involves the promotion of a non-bonding electron (from an oxygen lone pair) to an anti-bonding π* orbital. These n→π* transitions are typically much weaker (lower ε value) than π→π* transitions, and their absorption bands are often observed as a shoulder on the main absorption peak or as a distinct band in the 270-300 nm region.[5]

  • The Carboxylic Acid Group (Auxochrome): The carboxylic acid group acts as an auxochrome, modifying the absorption of the biphenyl chromophore. Through its ability to donate and withdraw electron density via resonance and inductive effects, it can modulate the energy of the π and π* orbitals, typically causing a bathochromic (red) shift to longer wavelengths.

The Influence of Solvent (Solvatochromism)

The choice of solvent is critical as it can significantly alter the position and intensity of absorption bands.[6] Understanding these shifts provides a powerful tool for assigning electronic transitions.

  • π→π Transitions:* In polar solvents, the excited state (π*) is often more polar than the ground state (π) and is thus stabilized to a greater extent. This reduces the energy gap for the transition, resulting in a bathochromic (red) shift.[7]

  • n→π Transitions:* The ground state non-bonding electrons of the formyl group can be stabilized by hydrogen bonding with polar protic solvents (e.g., ethanol, methanol). This stabilization increases the energy required to excite an electron, leading to a characteristic hypsochromic (blue) shift.[8]

Observing these opposing shifts in different solvents is a key validation step in assigning the absorption bands.

Experimental Protocol for Spectral Acquisition

This section outlines a rigorous, step-by-step methodology for obtaining a high-fidelity UV-Vis absorption spectrum. The protocol is designed to be self-validating by incorporating systematic checks and explaining the causality behind each step.

Materials and Instrumentation
  • Analyte: 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, solid, of the highest possible purity.

  • Solvents: Spectroscopic grade Hexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic). Using solvents of this grade is crucial to avoid interference from impurities.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[9]

  • Apparatus: 1.00 cm path length quartz cuvettes, Class A volumetric flasks, and a calibrated analytical balance. Quartz cuvettes are mandatory for measurements below 340 nm, as glass and plastic absorb in the UV region.

Sample Preparation: Adherence to the Beer-Lambert Law

The Beer-Lambert Law (A = εbc) forms the basis of quantitative spectroscopy, stating a linear relationship between absorbance (A) and concentration (c).[2][3] To ensure accuracy, measurements should be taken in a range where this linearity holds, typically where A is between 0.1 and 1.0.

  • Stock Solution Preparation: Accurately weigh approximately 5-10 mg of the analyte. Dissolve it in 100.0 mL of the chosen solvent (e.g., Ethanol) to create a stock solution. The choice to start with a precise mass allows for the subsequent calculation of molar absorptivity.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. For example, dilute the stock solution by factors of 2, 5, and 10. This ensures that at least one of the concentrations will yield an absorbance maximum within the ideal 0.1-1.0 range.

  • Blank Preparation: Use the pure solvent in a separate cuvette as the reference or "blank." This is critical for correcting for any absorbance from the solvent itself and the cuvette walls.[10]

Data Acquisition Workflow

The following workflow ensures reproducible and accurate spectral acquisition.

G Figure 1: Experimental Workflow for UV-Vis Spectral Acquisition cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Weigh Analyte B Prepare Stock Solution A->B C Perform Serial Dilutions B->C F Baseline Correction (with solvent blank) C->F Transfer blank & sample to cuvettes D Instrument Power-On & Warm-up E Set Scan Parameters (e.g., 200-500 nm) D->E E->F G Measure Sample Absorbance F->G H Identify λmax G->H J Analyze Solvatochromic Shifts G->J I Calculate Molar Absorptivity (ε) H->I

Figure 1: Experimental Workflow for UV-Vis Spectral Acquisition
Instrument Parameters
  • Wavelength Range: Set the scan range from 200 nm to 500 nm. This wide range ensures capture of both the high-energy biphenyl transitions and the lower-energy n→π* transition.

  • Baseline Correction: Place the cuvette containing the pure solvent in both the sample and reference beams of the spectrophotometer and run a baseline scan. This digitally subtracts any background signal.[10]

  • Sample Measurement: Replace the blank cuvette in the sample path with the cuvette containing the analyte solution. Initiate the scan.

  • Repeat for Each Solvent: Repeat the entire process (from sample preparation to measurement) for each solvent to systematically investigate solvatochromic effects.

Predicted Spectral Data and Interpretation

Based on the analysis of the molecule's structure and data from related biphenyl derivatives[11][12], we can predict the key features of the UV-Vis spectrum.

Expected Data Summary

The following table summarizes the predicted absorption maxima (λmax) and the rationale for the expected shifts in different solvents. The molar absorptivity (ε) values are estimates, with π→π* transitions being significantly more intense than n→π* transitions.

Solvent (Polarity)Predicted λmax (π→π)Predicted λmax (n→π)Rationale for Shift
Hexane (Non-polar)~260-275 nm~290-305 nmBaseline spectrum with minimal solvent interaction.
Acetonitrile (Polar Aprotic)~265-280 nm~288-300 nmBathochromic shift in π→π* due to polarity. Minor hypsochromic shift in n→π.
Ethanol (Polar Protic)~270-285 nm~285-295 nmStrongest bathochromic shift in π→π. Strongest hypsochromic shift in n→π* due to H-bonding.
Interpreting the Spectrum

The relationship between the molecular structure and the resulting spectrum can be visualized as a logical flow of influence.

G Figure 2: Structure-Spectrum Correlation cluster_structure Molecular Structure cluster_transitions Electronic Transitions A Biphenyl Core (π-system) E π → π (High Intensity) A->E Primary Transition B 2'-Methyl Group (Steric Hindrance) B->A Increases Twist Angle (Hypsochromic Effect) C 4'-Formyl Group (Chromophore) C->E Extends Conjugation (Bathochromic Effect) F n → π (Low Intensity) C->F Enables Transition D 4-Carboxylic Acid (Auxochrome) D->A Modulates System (Bathochromic Effect) Z UV-Vis Absorption Spectrum (λmax, ε) E->Z F->Z

Figure 2: Structure-Spectrum Correlation

Assignment Strategy:

  • Identify the Main Peak: The most intense absorption band at the shortest wavelength (likely ~260-285 nm) should be assigned to the primary π→π* transition of the conjugated biphenyl system.

  • Locate the n→π Transition:* Look for a weak, lower-energy shoulder or a separate band at a longer wavelength (~285-305 nm).

  • Confirm with Solvatochromism: Confirm the assignments by comparing the spectra from the three solvents. The π→π* peak should shift to the red (longer wavelength) as solvent polarity increases (Hexane → Acetonitrile → Ethanol). Conversely, the n→π* peak should shift to the blue (shorter wavelength) in the same solvent progression. This opposing behavior is strong evidence for the correct assignment of the transitions.

Conclusion

This guide provides a robust theoretical and methodological framework for the complete UV-Vis spectral characterization of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. By understanding the interplay of its structural components—the sterically hindered biphenyl core, the formyl chromophore, and the carboxylic acid auxochrome—researchers can predict and interpret its electronic absorption spectrum. The detailed experimental protocol, emphasizing solvent selection and adherence to the Beer-Lambert law, provides a clear path to acquiring accurate, high-fidelity data. The systematic analysis of solvatochromic shifts serves as a critical, self-validating tool for the definitive assignment of the observed π→π* and n→π* electronic transitions, enabling a deeper understanding of this molecule's electronic properties.

References

  • UV/Vis absorption spectra of (a) deca(2‐thienyl)biphenyl 1 (black...). ResearchGate. Available at: [Link]

  • Investigation of biphenyl enamines for applications as p-type semiconductors. The Royal Society Publishing. Available at: [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Available at: [Link]

  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv. Available at: [Link]

  • UV-Vis Spectroscopy of Organic Compounds. Scribd. Available at: [Link]

  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. PubChem. Available at: [Link]

  • Temperature-dependent UV absorption of biphenyl based on intra-molecular rotation investigated within a combined experimental and TD-DFT approach. Taylor & Francis Online. Available at: [Link]

  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • At the “Peak” of Vis-to-UV Upconversion: Clear Advantages of TIPS Substituents for a Biphenyl Annihilator. National Center for Biotechnology Information. Available at: [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent Technologies. Available at: [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University College of Engineering. Available at: [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research. Available at: [Link]

  • 2.4: Effect of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Typical UV spectra of the different compound types -from left to right... ResearchGate. Available at: [Link]

  • Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic... Google Books.
  • What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Ekeeda. Available at: [Link]

  • Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. National Center for Biotechnology Information. Available at: [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. Available at: [Link]

  • ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. The Japanese Pharmacopoeia. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • [1,1'-Biphenyl]-4-carboxylic acid, 4'-(octyloxy)-, 2-methylbutyl ester. SpectraBase. Available at: [Link]

  • Biphenyl-4-carboxylic acid. NIST WebBook. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Toxicity of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a complex organic molecule with potential applications in pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a complex organic molecule with potential applications in pharmaceutical research and development. As with any novel chemical entity, a thorough understanding of its toxicological profile and the implementation of rigorous handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known and inferred hazards associated with this compound, along with detailed guidelines for its safe handling, storage, and disposal. Given that this is a research chemical, specific toxicological data is limited; therefore, this guide synthesizes available information for the compound and data from structurally similar molecules to provide a robust safety framework.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 1179362-36-7[1]
Molecular Formula C15H12O3[2]
Molecular Weight 240.25 g/mol
Appearance Solid (inferred from similar compounds)
Solubility Likely soluble in organic solvents and sparingly soluble in water (inferred from biphenyl carboxylic acid structure)

Toxicological Profile and Hazard Identification

Summary of GHS Hazard Classifications[1]
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarning
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skinWarning
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaledWarning
Skin IrritationCategory 2H315: Causes skin irritationWarning
Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Elucidation of Toxicological Risks
  • Acute Toxicity : The classification indicates that short-term exposure through ingestion, skin contact, or inhalation can cause adverse health effects. The presence of both a carboxylic acid and an aldehyde functional group on a biphenyl scaffold suggests multiple potential sites for interaction with biological systems.

  • Skin and Eye Irritation : As with many carboxylic acids, this compound is expected to be an irritant to the skin and eyes upon direct contact. The irritation can range from redness and itching to more severe inflammation.

  • Respiratory Irritation : Inhalation of the dust or aerosolized particles of this solid compound can lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Ventilation : All handling of solid 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Contained Operations : For procedures with a higher risk of generating dust, such as weighing or transfers, the use of a glove box or a powder-containment balance enclosure is strongly recommended.

Personal Protective Equipment (PPE) Workflow

The selection and use of appropriate PPE is the final and critical barrier between the researcher and the chemical.

PPE_Workflow Start Entering the Laboratory LabCoat Don a flame-resistant lab coat, fully fastened Start->LabCoat Goggles Wear chemical splash goggles (ANSI Z87.1 certified) LabCoat->Goggles Gloves Select and don appropriate chemical-resistant gloves (e.g., nitrile) Goggles->Gloves Handling Proceed with handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid in a fume hood Gloves->Handling RemoveGloves Remove gloves using the proper technique to avoid skin contact Handling->RemoveGloves Exit Exiting the Laboratory WashHands Wash hands thoroughly with soap and water RemoveGloves->WashHands RemoveGoggles Remove goggles WashHands->RemoveGoggles RemoveLabCoat Remove lab coat RemoveGoggles->RemoveLabCoat RemoveLabCoat->Exit

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Hygiene Practices
  • Avoid eating, drinking, or smoking in laboratory areas.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Remove contaminated clothing immediately and wash before reuse.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and reducing agents. Aromatic carboxylic acids can react with bases, and aldehydes can be sensitive to oxidation.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

A systematic approach is necessary to safely manage a spill of this solid compound.

Spill_Response Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust generation PPE->Contain Collect Carefully sweep or scoop the absorbed material into a labeled, sealable container Contain->Collect Decontaminate Decontaminate the spill area with a suitable cleaning agent Collect->Decontaminate Dispose Dispose of the waste as hazardous chemical waste Decontaminate->Dispose Report Report the incident to the appropriate safety personnel Dispose->Report

Caption: Step-by-step spill response workflow for solid chemical spills.

Waste Disposal

All waste generated from the handling of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Containerization : Collect waste in a clearly labeled, sealed container.

  • Disposal Route : Dispose of the hazardous waste through a licensed and certified environmental disposal service, in accordance with all local, state, and federal regulations.

Conclusion

While 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid presents certain health hazards, these risks can be effectively managed through the diligent application of the safety protocols outlined in this guide. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is the cornerstone of responsible research and development.

References

  • NextSDS. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Methyl-4-biphenylcarboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3'-formyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-[1,2,2-tris(4'-carboxy[1,1'-biphenyl]-4-yl)ethenyl]-. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Engineering Advanced MOF Architectures using 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols Executive Summary & Mechanistic Insights The rational design of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Mechanistic Insights

The rational design of Metal-Organic Frameworks (MOFs) for targeted applications—such as drug delivery, biosensing, and heterogeneous catalysis—relies heavily on the precise selection of organic linkers. 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1179362-36-7) is a highly specialized, heterobifunctional building block that offers unprecedented control over both framework topology and pore surface chemistry[1].

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's structural features. This linker operates on a tri-functional logic :

  • The Carboxylate Group (-COOH): Acts as the primary coordination site, driving the self-assembly of robust metal nodes (e.g., Zr₆O₄(OH)₄ clusters). This forms the rigid backbone of the framework.

  • The Formyl Group (-CHO): Provides orthogonal reactivity. Because aldehydes are generally inert to the acidic solvothermal conditions used in MOF synthesis, they remain intact and protrude into the pore channels. This enables highly efficient Post-Synthetic Modification (PSM) via imine condensation with amine-bearing functional molecules (e.g., targeting ligands, fluorophores, or active pharmaceutical ingredients)[2].

  • The Methyl Group (-CH₃): Positioned strategically at the 2'-position, the methyl group introduces steric hindrance that forces a twisted, non-planar dihedral angle between the two phenyl rings. This steric twist prevents dense framework interpenetration, thereby preserving large pore apertures, while simultaneously increasing the hydrophobicity of the pore environment to protect metal nodes from hydrolytic degradation[3].

LinkerLogic L 4'-Formyl-2'-methyl-[1,1'-biphenyl] -4-carboxylic acid C Carboxylate Group (-COOH) L->C F Formyl Group (-CHO) L->F M Methyl Group (-CH3) L->M C_desc Coordinates to Metal Nodes (e.g., Zr6 clusters) C->C_desc F_desc Orthogonal Reactivity (Imine PSM / COF integration) F->F_desc M_desc Steric Twist & Hydrophobicity (Prevents interpenetration) M->M_desc

Fig 1: Logical structure and functional roles of the heterobifunctional biphenyl linker.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a closed-loop, self-validating system. The following methodologies detail the synthesis of a Zr-based MOF using this linker, followed by its covalent functionalization.

Protocol 1: Modulated Solvothermal Synthesis of Zr-Formyl-MOF

Objective: Synthesize a highly crystalline, porous framework while preserving the formyl groups.

  • Precursor Dissolution: Dissolve 0.1 mmol of ZrCl₄ and 0.1 mmol of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid in 10 mL of N,N-Dimethylformamide (DMF) in a 20 mL scintillation vial.

    • Causality: DMF is selected because it undergoes slight thermal decomposition at elevated temperatures, releasing dimethylamine. This acts as a slow, in-situ base to deprotonate the carboxylic acids, facilitating controlled crystal growth.

  • Modulator Addition: Add 1.0 mL of glacial Acetic Acid to the solution.

    • Causality: Acetic acid acts as a competing monocarboxylic modulator. By reversibly binding to the Zr(IV) ions, it slows down the nucleation rate. This prevents the formation of amorphous kinetic powders and drives the thermodynamic formation of large, defect-free single crystals.

  • Thermal Incubation: Seal the vial and heat isothermally at 120°C for 48 hours.

  • Activation (Validation Step 1): Isolate the resulting crystals via centrifugation. Wash sequentially with fresh DMF (3 × 10 mL) and absolute ethanol (3 × 10 mL) to extract unreacted precursors and modulator. Evacuate under vacuum at 90°C for 12 hours.

    • Causality: The activation temperature is strictly capped at 90°C to evacuate solvent molecules from the pores without risking the thermal decarbonylation or degradation of the reactive formyl groups[4].

  • Structural Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline topology and N₂ sorption isotherms at 77 K to validate permanent porosity (BET surface area).

Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation

Objective: Covalently attach an amine-bearing functional molecule to the MOF pore walls.

  • Reagent Mixing: Suspend 50 mg of the activated Zr-Formyl-MOF in 10 mL of anhydrous ethanol. Add 3.0 molar equivalents (relative to the formyl groups) of the desired primary amine (e.g., a fluorescent tag or a targeting peptide).

    • Causality: Anhydrous ethanol is critical. Imine condensation releases water as a byproduct; utilizing an anhydrous solvent shifts the chemical equilibrium forward, maximizing the PSM yield while preventing the hydrolysis of the newly formed C=N bonds.

  • Reflux: Heat the suspension under gentle reflux (70°C) for 24 hours with continuous stirring.

  • Isolation: Centrifuge and wash the modified MOF extensively with ethanol to remove any physically adsorbed, unreacted amine. Dry under vacuum at room temperature.

  • NMR Digestion (Validation Step 2): Digest 5 mg of the functionalized MOF in a mixture of 0.5 mL DMSO-d₆ and 50 µL of dilute DCl.

    • Causality: The DCl breaks the coordinate bonds between the Zr nodes and the carboxylates, fully dissolving the framework into its constituent organic linkers. Subsequent ¹H NMR analysis provides a self-validating quantification of the reaction: the disappearance of the aldehyde proton peak (~10.0 ppm) and the emergence of the imine proton peak (~8.5 ppm) allows for exact calculation of the PSM conversion efficiency[2].

ProtocolWorkflow S1 1. Solvothermal Synthesis V1 Validation: PXRD & BET S1->V1 confirms crystallinity S2 2. Imine Condensation (PSM) V1->S2 activated MOF V2 Validation: NMR Digestion S2->V2 quantifies conversion S3 3. Functional Application V2->S3 validated material

Fig 2: Self-validating experimental workflow from MOF synthesis to post-synthetic modification.

Quantitative Data Summary

The following table summarizes the expected analytical parameters and validation metrics when utilizing 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid in a standard Zr-based MOF architecture.

Analytical ParameterExpected Value / ObservationAnalytical MethodCausality / Significance
BET Surface Area 1,800 - 2,200 m²/gN₂ Sorption (77 K)High porosity confirms the methyl group successfully prevented dense interpenetration.
Pore Volume 0.85 - 1.10 cm³/gN₂ Sorption (77 K)Sufficient void space available to accommodate bulky molecules during PSM.
Aldehyde Preservation > 98% intact¹H NMR (Digested)Validates that the formyl group survives the acidic solvothermal synthesis conditions.
PSM Conversion Yield 75% - 90%¹H NMR (Digested)High conversion indicates the formyl groups are sterically accessible within the pore channels.
Thermal Stability Up to 350°CTGA (Air/N₂)Confirms the robustness of the Zr-carboxylate bonds prior to framework collapse.

References

  • ResearchGate: Typical (A) TPE and (B) non‐TPE AIE ligands used in MOFs. Discusses the integration of formyl-functionalized ligands in advanced framework architectures.4[4]

  • eScholarship (University of California): Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. Details the mechanistic approach to modifying formyl-biphenyl frameworks using imine and hydrazine chemistry. 2[2]

  • Lumtec: Metal Organic Frameworks (MOF) / Covalent Organic Frameworks (COF) Catalog. Commercial validation and structural data for complex formyl-biphenyl linkers.1[1]

  • ACS Publications: New Stable Cu–K Metal–Organic Framework Constructed by a Bifunctional Ligand. Explores the structural impact and steric properties of functionalized biphenyl ligands in 3D frameworks.3[3]

Sources

Application

covalent organic framework (COF) synthesis using formyl-biphenyl derivatives

Advanced Synthesis of Covalent Organic Frameworks (COFs) Using Formyl-Biphenyl Derivatives: Protocols, Mechanisms, and Applications Executive Summary & Chemical Rationale Covalent Organic Frameworks (COFs) represent a pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis of Covalent Organic Frameworks (COFs) Using Formyl-Biphenyl Derivatives: Protocols, Mechanisms, and Applications

Executive Summary & Chemical Rationale

Covalent Organic Frameworks (COFs) represent a paradigm shift in crystalline porous materials, enabling the precise reticulation of organic building blocks into predictable 2D and 3D topologies. Among the most critical building blocks are formyl-biphenyl derivatives , such as 4,4'-biphenyldicarboxaldehyde (BPDA) and 1,3,5-tris(4'-formyl-biphenyl-4-yl)triazine (TFBT).

As an Application Scientist, the selection of formyl-biphenyls is rarely arbitrary. The biphenyl core provides an extended, rigid ~1.1 nm linear strut that dramatically expands the pore size of the resulting lattice while maintaining robust π-π stacking interactions between 2D sheets. This extended π-conjugation is paramount for applications requiring rapid charge transport, such as photoredox catalysis, water-gas shift reactions, and electrochemical CO2 reduction[1][2].

Mechanistic Causality in Imine-Linked COF Crystallization

The synthesis of BPDA-based COFs (e.g., TAPB-BPDA COF) relies on the Schiff base condensation between an aldehyde and a primary amine. To achieve a highly crystalline framework rather than an amorphous polymer, the reaction must be kept under strict thermodynamic control .

  • The Role of the Catalyst: A Brønsted acid (typically aqueous acetic acid, 3M to 6M) is used to protonate the carbonyl oxygen of the formyl-biphenyl. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the amine.

  • Dynamic Error Correction (Self-Validation): The condensation reaction produces water as a byproduct. In a sealed solvothermal vessel, this water drives the reverse reaction (hydrolysis). This reversibility is the self-validating engine of COF synthesis: kinetically trapped, misaligned amorphous polymer chains are continuously broken and reformed. Over 72 hours, the system naturally settles into its global thermodynamic minimum—a highly crystalline, ordered lattice.

Mechanism Monomers Monomers (TAPB + BPDA) Hemiaminal Hemiaminal Intermediate Monomers->Hemiaminal Nucleophilic Attack Catalyst Acid Catalyst (H+ or Zn-N) Catalyst->Hemiaminal Activation Amorphous Amorphous Polymer Network Hemiaminal->Amorphous Dehydration (-H2O) Crystalline Crystalline 2D COF (Thermodynamic Min) Amorphous->Crystalline Dynamic Error Correction (Reversible Hydrolysis)

Caption: Mechanistic pathway of imine-linked COF crystallization via dynamic error correction.

Experimental Protocols: Solvothermal vs. Ambient Synthesis

The following protocols detail the synthesis of the benchmark TAPB-BPDA COF. Protocol A represents the gold-standard solvothermal method[1], while Protocol B outlines a cutting-edge, rapid ambient method utilizing metal triflimides[3].

Protocol A: Standard Solvothermal Synthesis (High Crystallinity)

Causality of Solvent Choice: A binary solvent system of 1,4-dioxane and mesitylene (v/v 1:2 or 2:1) is mandatory. Dioxane is a polar, coordinating solvent that dissolves the starting monomers. Mesitylene is a non-polar, aromatic solvent that acts as an anti-solvent for the growing oligomers. The precise ratio ensures oligomers remain solvated just long enough to undergo error correction before precipitating as crystalline sheets.

Step-by-Step Procedure:

  • Monomer Loading: In a 5 mL Pyrex microwave vial, charge 1,3,5-tris(4-aminophenyl)benzene (TAPB) (14.8 mg, 0.039 mmol, 2.0 eq.) and 4,4'-biphenyldicarboxaldehyde (BPDA) (12.9 mg, 0.060 mmol, 3.0 eq.)[1].

  • Solvent Addition: Add 1.33 mL of mesitylene and 0.66 mL of 1,4-dioxane to suspend the reactants[1].

  • Catalyst Addition: Add 0.2 mL of 3M aqueous acetic acid.

  • Degassing (Critical Step): Temporarily seal the vial with a rubber septum. Perform three rigorous freeze-pump-thaw cycles using liquid nitrogen and an argon/vacuum manifold[1]. Causality: Oxygen at 120°C causes irreversible oxidation of the amine and aldehyde groups, terminating polymerization prematurely and destroying the framework's porosity.

  • Polymerization: Flame-seal the vial under vacuum and heat at 120°C undisturbed for 72 hours.

  • Purification: Cool to room temperature. Isolate the yellow/orange precipitate via filtration. Transfer the powder to a Soxhlet extractor and wash with anhydrous THF for 24 hours to remove unreacted monomers and trapped oligomers.

  • Activation & Validation: Dry the powder under dynamic vacuum at 120°C for 12 hours. Self-Validation Check: Powder X-ray Diffraction (PXRD) must show a sharp, dominant (100) peak at ~2.8° 2θ.

Protocol B: Accelerated Ambient Synthesis (Gram-Scale)

Traditional solvothermal methods suffer from long reaction times. Utilizing a zinc-triflimide (Zn-N) catalyst drastically lowers the activation energy for imine formation and transimination, allowing for high-yield synthesis at room temperature in under an hour[3].

Step-by-Step Procedure:

  • Preparation: Dissolve TAPB and BPDA in a suitable solvent mixture at ambient temperature (25°C).

  • Catalysis: Add 10 mol% of the Zn-N catalyst to the stirring solution[3].

  • Polymerization: Stir the mixture open to the air for 15 to 60 minutes. Causality: The extreme Lewis acidity of the Zn-N complex bypasses the need for elevated temperatures and high pressures, forcing rapid, highly ordered crystallization[3].

  • Isolation: Filter the resulting solid, wash sequentially with THF and acetone, and dry under vacuum.

  • Validation: Verify the BET surface area. High-quality TAPB-BPDA synthesized via this route should yield a BET surface area of >1400 m²/g[3].

Workflow S1 1. Monomer Loading TAPB & BPDA S2 2. Solvent System Dioxane : Mesitylene S1->S2 S3 3. Catalyst Addition Aqueous AcOH or Zn-N S2->S3 S4 4. Degassing Freeze-Pump-Thaw x3 S3->S4 S5 5. Polymerization 120°C (72h) or 25°C (1h) S4->S5 S6 6. Purification Soxhlet Extraction S5->S6 S7 7. Validation PXRD & BET Analysis S6->S7

Caption: Step-by-step experimental workflow for the synthesis and validation of formyl-biphenyl COFs.

Quantitative Data & Monomer Selection

The choice of formyl-biphenyl derivative directly dictates the topological outcome and the functional application of the COF. Below is a comparative summary of leading formyl-biphenyl-based COFs:

COF DesignationFormyl-Biphenyl MonomerAmine/Co-MonomerSynthesis ConditionBET Surface AreaPrimary Application
TAPB-BPDA COF 4,4'-biphenyldicarboxaldehyde (BPDA)TAPBSolvothermal (120°C, 72h)~1000 m²/gPhotocatalytic O2 Evolution[1]
TAPB-BPDA COF (Ambient) 4,4'-biphenyldicarboxaldehyde (BPDA)TAPBZn-N Catalyst (25°C, 1h)1423 m²/gScalable Industrial Production[3]
COF-367-Co 4,4'-biphenyldicarboxaldehyde (BPDA)Co(II)-TAPPSolvothermalN/A (Thin Film)Electrocatalytic CO2 Reduction[4]
g-C54N6-COF 1,3,5-tris(4'-formyl-biphenyl-4-yl)triazine (TFBT)TricyanomesityleneSolvothermalHighPhotocatalytic Water Splitting[5]

Note: The octupolar π-conjugated nature of TFBT in g-C54N6-COF significantly enhances light harvesting and photo-induced charge separation compared to shorter monomer equivalents[2][5].

References

  • Source: uni-muenchen.
  • Source: acs.
  • Source: acs.
  • Source: rsc.
  • Source: ccspublishing.org.

Sources

Method

Application Notes and Protocols for Aldehyde Condensation Reactions of Novel Carbonyl Compounds, with Reference to CAS 1179362-36-7

Preamble: The Criticality of Structural Elucidation for CAS 1179362-36-7 As of the date of this document, the chemical structure for the compound registered under CAS 1179362-36-7 is not publicly available in major chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Criticality of Structural Elucidation for CAS 1179362-36-7

As of the date of this document, the chemical structure for the compound registered under CAS 1179362-36-7 is not publicly available in major chemical databases. The design of a successful and reproducible aldehyde condensation reaction is fundamentally dependent on the molecular structure of the starting materials. Key structural features, such as the presence or absence of α-hydrogens, steric hindrance around the carbonyl group, and the electronic nature of the molecule, dictate the feasibility and optimal conditions for the reaction.

Therefore, the primary and most critical step for any researcher working with CAS 1179362-36-7 is the unambiguous determination of its chemical structure through analytical techniques such as NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (HRMS), and potentially X-ray crystallography.

This guide is structured to empower researchers, scientists, and drug development professionals to devise a robust experimental plan for the aldehyde condensation of a novel compound like CAS 1179362-36-7, once its structure has been identified. The principles and protocols outlined herein are broadly applicable to a wide range of carbonyl compounds.

Part 1: Foundational Principles of Aldehyde Condensation Reactions

Aldehyde condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to create more complex molecules.[1] The most common variant is the aldol condensation, which involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, often followed by dehydration to yield an α,β-unsaturated carbonyl compound.[1][2][3]

The reaction can proceed via two primary mechanisms: base-catalyzed and acid-catalyzed.

  • Base-Catalyzed Aldol Condensation : This is the more common pathway. A base is used to deprotonate the α-carbon of a carbonyl compound, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule.[2][4]

  • Acid-Catalyzed Aldol Condensation : In this case, the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The neutral enol form of another carbonyl molecule then acts as the nucleophile.[2]

A critical consideration is the type of condensation:

  • Self-Condensation : Two molecules of the same aldehyde or ketone react. This is most effective when the carbonyl compound possesses α-hydrogens.[1]

  • Crossed or Mixed Aldol Condensation : Two different carbonyl compounds react. To minimize the formation of a complex mixture of products, this strategy is most successful when one of the carbonyl compounds lacks α-hydrogens, preventing it from forming an enolate and acting only as an electrophile.[1][3] A classic example of this is the Claisen-Schmidt condensation , where an aldehyde or ketone with α-hydrogens reacts with an aromatic aldehyde that has no α-hydrogens.[5]

Part 2: Experimental Design Workflow for a Novel Aldehyde

Before proceeding to the bench, a systematic evaluation of the aldehyde's structure (once known for CAS 1179362-36-7) is necessary. The following workflow, presented as a decision-making diagram, will guide the selection of the most appropriate reaction type and starting conditions.

G cluster_0 Structural Analysis of Aldehyde (CAS 1179362-36-7) cluster_1 Reaction Pathway Selection start Start: Structure of Aldehyde Determined q1 Does the aldehyde have α-hydrogens? start->q1 path1 Pathway 1: Aldehyde lacks α-hydrogens q1->path1 No path2 Pathway 2: Aldehyde possesses α-hydrogens q1->path2 Yes q2 Is a crossed condensation with another enolizable carbonyl desired? path1->q2 q3 Is self-condensation desired? path2->q3 claisen_schmidt Proceed with Claisen-Schmidt Condensation Protocol. Aldehyde will act as the electrophile. q2->claisen_schmidt Yes cannizzaro Consider Cannizzaro Reaction if self-condensation is attempted under strong base. No C-C bond formation. q2->cannizzaro No self_aldol Proceed with Self-Aldol Condensation Protocol. q3->self_aldol Yes q4 Is a crossed condensation desired? q3->q4 No q5 Does the other carbonyl partner lack α-hydrogens? q4->q5 Yes crossed_aldol Proceed with Claisen-Schmidt Condensation Protocol. Aldehyde will act as the nucleophile precursor. q5->crossed_aldol complex_mixture Warning: High potential for a complex mixture of products. Requires careful control of reaction conditions. q5->complex_mixture No

Caption: Workflow for selecting an appropriate aldehyde condensation strategy.

Part 3: Detailed Protocols and Methodologies

The following protocols are designed to be robust starting points. For a novel substrate, optimization of catalyst, solvent, temperature, and reaction time is expected.

Protocol 1: General Procedure for Base-Catalyzed Aldol/Claisen-Schmidt Condensation

This protocol is broadly applicable for both self-condensation of aldehydes with α-hydrogens and for Claisen-Schmidt reactions. The key difference lies in the stoichiometry and order of addition.

Mechanism Overview (Base-Catalyzed):

G cluster_0 Mechanism A 1. Enolate Formation (Deprotonation of α-carbon) B 2. Nucleophilic Attack (Enolate attacks carbonyl carbon) A->B C 3. Protonation (Alkoxide is protonated by solvent) B->C D 4. Dehydration (optional, often with heat) (Formation of α,β-unsaturated product) C->D

Caption: General mechanism of a base-catalyzed aldol condensation.

Materials:

  • Aldehyde (e.g., CAS 1179362-36-7, once structure is known)

  • Second carbonyl compound (for crossed condensation)

  • Base (see table below)

  • Solvent (see table below)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Inert atmosphere setup (e.g., nitrogen or argon), if reactants are air-sensitive

Procedure:

  • Reactant Preparation:

    • For Self-Condensation: Dissolve the aldehyde (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

    • For Claisen-Schmidt Condensation: If your target aldehyde (e.g., CAS 1179362-36-7) has α-hydrogens, dissolve the non-enolizable aldehyde (e.g., benzaldehyde, 1.0 eq) and the base in the solvent first. Then, add the enolizable aldehyde (1.0-1.2 eq) dropwise to this mixture. This minimizes the self-condensation of the enolizable aldehyde. If your target aldehyde lacks α-hydrogens, dissolve it (1.0 eq) in the solvent, then add the enolizable ketone or aldehyde (1.0-1.2 eq) and the base.[6]

  • Reaction Initiation:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add the base to the stirred solution. The addition can be as a solid or a solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, gentle heating (40-60 °C) may be required. Note that heating often promotes the dehydration of the initial aldol addition product to the α,β-unsaturated carbonyl compound.[7]

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7.

    • If the product is solid, it may precipitate and can be collected by filtration.

    • If the product is soluble, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Common Conditions for Base-Catalyzed Condensations

ParameterCommon Reagents/ConditionsRationale and Expert Insights
Base NaOH, KOH, LiOH (strong)Typically used in stoichiometric or catalytic amounts in protic solvents.[8] Effective for simple aldehydes and ketones.
NaH, LDA (very strong, non-nucleophilic)Used in aprotic solvents for complete and irreversible enolate formation. Useful for preventing side reactions but requires anhydrous conditions.
K₂CO₃, Et₃N (mild)Good for sensitive substrates where stronger bases might cause degradation.
Solvent Ethanol, Methanol, WaterProtic solvents are common for reactions with hydroxide bases.[8] They can participate in the protonation step.
THF, Diethyl Ether, DCM (aprotic)Required for very strong bases like NaH and LDA to prevent reaction with the solvent.
Solvent-freeGrinding solid reactants together can sometimes lead to higher yields and shorter reaction times, representing a green chemistry approach.[5][6]
Temperature 0 °C to Room TemperatureLower temperatures often favor the initial aldol addition product and can improve selectivity in crossed condensations.[6]
40 °C to RefluxHigher temperatures favor the dehydration step to form the conjugated enone, which is often the desired final product.[6][7]
Protocol 2: General Procedure for Acid-Catalyzed Aldol Condensation

This approach is less common but can be effective for certain substrates, particularly ketones.

Materials:

  • Aldehyde or Ketone

  • Acid catalyst (e.g., HCl, H₂SO₄, p-TsOH)

  • Solvent (often the reaction is run neat or in a non-nucleophilic solvent)

Procedure:

  • Reactant Preparation: Dissolve the carbonyl compound(s) in the chosen solvent (if any) in a round-bottom flask.

  • Reaction Initiation: Add a catalytic amount of the acid to the solution.

  • Reaction Monitoring: Heat the reaction mixture, often with removal of water (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the dehydrated condensation product. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

    • Perform an extractive work-up as described in Protocol 1.

    • Purify the product via chromatography or distillation.

Part 4: Troubleshooting and Scientific Validation

A successful protocol is a self-validating one. Meticulous monitoring and characterization are key.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficiently strong base/acid; Steric hindrance; Low temperature.Increase catalyst concentration or switch to a stronger catalyst. Increase reaction temperature. Increase reaction time.
Formation of Multiple Products (In crossed condensations) Self-condensation of both partners.Use a non-enolizable partner. Add the enolizable partner slowly to a mixture of the non-enolizable partner and the base.[6] Use a very strong base (e.g., LDA) to pre-form one enolate before adding the second carbonyl.
Formation of By-products (For aldehydes without α-hydrogens) Cannizzaro reaction under strong basic conditions.Use a milder base or ensure the enolizable partner is present to react first.[6]
Michael addition of the enolate to the α,β-unsaturated product.Use milder conditions or shorter reaction times.
Low Yield of Dehydrated Product Insufficient heating; Inappropriate catalyst.Increase the reaction temperature after the initial addition step. For acid-catalyzed reactions, use a system to remove water.

Part 5: Concluding Remarks

The aldehyde condensation is a powerful and versatile reaction. For a novel compound such as CAS 1179362-36-7, a systematic and structure-driven approach is paramount. By first elucidating the molecule's structure and then applying the principles and protocols outlined in this guide, researchers can efficiently develop an optimized and reproducible procedure. The key to success lies not in a single, rigid protocol, but in the rational adjustment of reaction parameters based on the observed chemical behavior of the specific substrate.

References

  • Aldol condensation - Wikipedia. [Link]

  • Aldol Condensation: Mechanism, Types and Applications - Allen. [Link]

  • Aldol Condensation - Chemistry LibreTexts. [Link]

  • General Aldol Condensation Reaction - BYJU'S. [Link]

  • Aldol Condensation - Organic Chemistry Portal. [Link]

  • Claisen-Schmidt Condensation | PDF - Scribd. [Link]

  • Aldol Condensation - Common Conditions. [Link]

  • Claisen–Schmidt condensation - Wikipedia. [Link]

  • Claisen-Schmidt-Condensation.pdf. [Link]

  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. [Link]

  • Ch18: Aldol reaction of RCHO - University of Calgary. [Link]

  • Aldol Addition and Condensation Reaction Mechanism in Acid or Base - YouTube. [Link]

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Application

Application Note &amp; Protocol: A Guideline for the Synthesis of Novel Schiff Bases from 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Introduction: The Strategic Value of Biphenyl-Carboxylic Acid Schiff Bases Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), have been a cornerstone of synthetic chemistry since the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Biphenyl-Carboxylic Acid Schiff Bases

Schiff bases, compounds containing the characteristic azomethine or imine group (-C=N-), have been a cornerstone of synthetic chemistry since their discovery by Hugo Schiff in 1864.[1][2][3] Their facile synthesis, structural versatility, and the unique properties of the imine bond have established them as privileged scaffolds in numerous scientific domains.[4][5] These compounds are not merely synthetic curiosities; they are pivotal intermediates for advanced organic synthesis and serve as crucial ligands in coordination chemistry.[1][2] More importantly, they exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them highly attractive for drug development.[2][6][7]

The biphenyl moiety is another structure of significant interest in medicinal chemistry and materials science. It provides a rigid, sterically defined, and electronically tunable backbone.[8] By combining the biphenyl framework with the reactive and versatile Schiff base linkage, we can generate novel molecular architectures with significant potential.

This application note provides a comprehensive and robust protocol for the synthesis of Schiff bases derived from 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. The presence of the carboxylic acid group offers a handle for further derivatization or for improving aqueous solubility, while the methyl group on the formyl-bearing ring introduces specific steric and electronic effects. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental procedures, characterization guidelines, and an exploration of the causality behind the protocol design.

Reaction Principle: The Mechanism of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction. It proceeds via a two-step mechanism involving the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the stable imine.[5][9]

The reaction is typically reversible and is often catalyzed by a small amount of a weak acid, such as glacial acetic acid.[10][11][12] The acid catalyst serves a dual purpose: it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial amine attack, and it facilitates the final dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water).

SchiffBaseMechanism R_CHO Biphenyl Aldehyde (R-CHO) Protonated_CHO Protonated Aldehyde R_CHO->Protonated_CHO + H⁺ R_NH2 Primary Amine (R'-NH₂) Hemiaminal Hemiaminal Intermediate H_plus H⁺ (Catalyst) Protonated_CHO->Hemiaminal + R'-NH₂ Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Imine Schiff Base (Imine) Protonated_Hemiaminal->Imine - H₂O, -H⁺ H2O H₂O

Caption: General mechanism for acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol outlines a general procedure that can be adapted for various primary amines. The causality for the selection of specific reagents and conditions is explained to allow for informed modifications.

Materials and Equipment
Reagents & Chemicals Equipment
4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (≥98%)Round-bottom flasks (50 mL or 100 mL)
Representative primary amine (e.g., Aniline, ≥99%)Reflux condenser
Absolute Ethanol (ACS Grade)Magnetic stirrer and hot plate
Glacial Acetic Acid (ACS Grade)Buchner funnel and vacuum flask
Deionized WaterFilter paper
TLC plates (Silica gel 60 F₂₅₄)Melting point apparatus
Deuterated solvents for NMR (e.g., DMSO-d₆)FT-IR Spectrometer
NMR Spectrometer
Mass Spectrometer
Step-by-Step Synthesis Procedure

Rationale for Solvent and Catalyst Choice: Absolute ethanol is an excellent solvent for this reaction as it effectively dissolves the biphenyl aldehyde and most primary amines, while its boiling point is suitable for reflux conditions.[3] Furthermore, the resulting Schiff base is often less soluble in cold ethanol, facilitating its precipitation and isolation.[11] Glacial acetic acid is the catalyst of choice due to its ability to promote the reaction without causing unwanted side reactions.[10]

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.00 g (4.16 mmol) of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until a clear solution is obtained. Gentle warming may be required.

  • Amine Addition: To this solution, add an equimolar amount (4.16 mmol) of the desired primary amine (e.g., for aniline, use 0.38 mL, 0.39 g).

  • Catalyst Introduction: Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting aldehyde, the amine, and the reaction mixture on a TLC plate. The formation of a new spot (the product) and the gradual disappearance of the starting material spots indicate that the reaction is proceeding.[9][10]

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. The product will often begin to precipitate. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid product twice with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product is typically a crystalline solid. For higher purity, recrystallization from a suitable solvent like ethanol or DMF may be performed.[13]

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following data represents expected results for the product of the reaction with aniline.

Parameter Value / Observation Purpose
Physical Appearance Yellow crystalline solidInitial purity assessment
Yield Typically 80-95%Reaction efficiency
Melting Point Compound-specific; sharp range indicates purityPurity and identification
FT-IR (KBr, cm⁻¹) ~3000 (O-H, broad), ~1685 (C=O, acid), ~1625 (C=N, imine) Confirmation of imine bond formation and retention of the carboxylic acid
¹H NMR (DMSO-d₆, δ ppm) ~13.0 (s, 1H, -COOH), ~8.5 (s, 1H, -CH=N-) , 7.2-8.2 (m, Ar-H), 2.1 (s, 3H, -CH₃)Structural confirmation, disappearance of aldehyde proton (~10 ppm)
¹³C NMR (DMSO-d₆, δ ppm) ~167 (C=O), ~160 (C=N) , 120-150 (Ar-C), ~19 (-CH₃)Confirms presence of imine carbon
Mass Spec (ESI-MS) [M+H]⁺ or [M-H]⁻ corresponding to the calculated MWConfirmation of molecular weight

Analysis of Spectroscopic Data: The most critical evidence for successful Schiff base formation is the appearance of the characteristic C=N imine stretch in the FT-IR spectrum and the singlet proton signal for the azomethine (-CH=N-) group in the ¹H NMR spectrum, coupled with the disappearance of the aldehyde proton signal.[14][15] The mass spectrometry data provides definitive proof of the product's molecular formula.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a coherent workflow. This ensures reproducibility and clarity in the experimental design.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization prep_reagents Dissolve Biphenyl Aldehyde in Absolute Ethanol add_amine Add Equimolar Primary Amine prep_reagents->add_amine add_catalyst Add Catalytic Acetic Acid add_amine->add_catalyst reflux Reflux for 4-6 hours (approx. 78°C) add_catalyst->reflux monitor Monitor via TLC reflux->monitor cool Cool to Room Temperature & Ice Bath monitor->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuum Oven wash->dry ftir FT-IR dry->ftir nmr ¹H & ¹³C NMR dry->nmr ms Mass Spectrometry dry->ms mp Melting Point dry->mp

Caption: Workflow for synthesis and characterization of Schiff bases.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of Schiff bases from 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. By explaining the rationale behind key experimental steps and providing a clear characterization framework, this guide serves as a reliable resource for researchers aiming to explore this promising class of compounds. The inherent tunability of this scaffold, by varying the primary amine component, opens the door to creating extensive libraries of novel molecules for screening in drug discovery, catalysis, and materials science applications.

References

  • Recent Applications of Schiff Bases in Biomedical Sciences. (2025). IntechOpen.
  • Promising Schiff bases in antiviral drug design and discovery. (n.d.). PMC - NIH.
  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris.
  • Synthesis of Schiff Bases from Biphenyl-4-amine and Vanillin, Vanillal, and Their Esters. (n.d.).
  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press.
  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin p
  • Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PMC - NIH.
  • Synthesis, structure and antiproliferative and optical activities of two new biphenyl-derived Schiff bases. (2019). PubMed.
  • Coumarin Schiff base derivatives with alkyl 4'-formyl-biphenyl-4-carboxylate: design, synthesis, mesomorphic studies and DFT calcul
  • Overview of Biological Activities and Synthesis of Schiff Base. (2024). IJFMR.
  • Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. (n.d.).
  • Coumarin Schiff Base Derivatives with 4'-Alkoxy Biphenyl-4-carboxaldehyde: Synthesis, Mesomorphic studies and DFT Calcul
  • Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. (n.d.). Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). PMC - NIH.
  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026).
  • Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.).
  • Spectroscopic and biological activities studies of bivalent transition metal complexes of Schiff bases derived from condensation of 1,4-phenylenediamine and benzopyrone deriv
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2024). ACS Omega.
  • Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1][4]dioxol-5-yl) Acrylic Acid. (2023). Journal of Medicinal and Chemical Sciences.

  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. (2017). MDPI.

Sources

Method

Application Note: Transition Metal and Lanthanide Complexation with Biphenyl-4-Carboxylic Acid Ligands

Executive Summary The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. Biphenyl-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the chosen organic linkers. Biphenyl-4-carboxylic acid (BCA) and its functionalized derivatives have emerged as highly versatile ligands in coordination chemistry. This application note provides an authoritative, in-depth guide to synthesizing and validating transition metal and lanthanide complexes utilizing BCA ligands. Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind experimental parameters, detailed solvothermal protocols, and self-validating analytical workflows.

Mechanistic Insights & Rational Design Principles

Ligand Topology and Steric Dynamics

Biphenyl-4-carboxylic acid features a rigid biphenyl backbone with extended π -conjugation. This structural rigidity is crucial for preventing framework collapse upon solvent removal, while the conjugated system promotes intermolecular π−π stacking, enhancing the solid-state stability of the resulting coordination polymers[1].

When designing mononuclear or polymeric complexes, steric hindrance plays a critical role in determining the final stoichiometry. For instance, in the synthesis of mononuclear europium (III) complexes, despite the availability of multiple coordination sites, the bulky aromatic rings of the biphenyl ligands often restrict full occupation of the coordination sphere, typically limiting the structure to two incorporated BCA ligands per metal center[2].

Coordination Thermodynamics and Solvent Causality

The carboxylate group of BCA can adopt multiple coordination modes—including monodentate, bidentate chelating, and bridging—depending on the pH, solvent matrix, and the specific transition metal or lanthanide used[1].

  • Solvent Selection (The Causality): A mixed solvent system (e.g., N,N-Dimethylformamide (DMF) and water) is rarely arbitrary. DMF acts as a moderately coordinating solvent that stabilizes intermediate metal clusters and fully dissolves the rigid BCA ligand. Water facilitates the controlled deprotonation of the carboxylic acid.

  • Temperature & Pressure: Solvothermal conditions (120–150 °C) are employed because the strong metal-ligand coordinative bonds form with little reversibility at room temperature, often yielding amorphous kinetic products[1]. Elevated temperatures and autogenous pressures increase solubility and reaction reversibility, allowing crystal defects to "heal" and yielding high-quality, thermodynamically stable single crystals.

The Role of Auxiliary Ligands

To satisfy the high coordination numbers of lanthanides (typically 7 to 9) and prevent solvent molecules (like H₂O) from coordinating and quenching luminescence via O-H oscillators, auxiliary nitrogen-donor ligands (e.g., 1,10-phenanthroline or imidazoles) are frequently introduced[3]. These secondary ligands cap the open metal sites and drive the formation of highly luminescent, isostructural molecular species[3].

Experimental Workflow

SynthesisWorkflow A 1. Precursor Preparation Metal Salt + BCA Ligand B 2. Solvent Matrix & pH DMF/H2O + Base A->B C 3. Auxiliary Ligand (Optional N-donors) B->C D 4. Solvothermal Synthesis 120-150°C, 48-72h C->D E 5. Controlled Cooling 1-2°C/hr D->E F 6. Crystal Harvesting & Washing E->F G 7. Analytical Validation PXRD, TGA, FT-IR F->G

Workflow for the solvothermal synthesis of transition metal-BCA complexes.

Standardized Protocol: Solvothermal Synthesis of Metal-BCA Complexes

This protocol outlines a generalized, self-validating methodology for synthesizing transition metal (e.g., Zn²⁺, Cd²⁺) or Lanthanide (e.g., Eu³⁺) complexes using BCA.

Materials Required
  • Metal Precursor: Europium(III) nitrate hexahydrate ( Eu(NO3​)3​⋅6H2​O ) or Zinc(II) nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ) (99.9% purity).

  • Primary Ligand: Biphenyl-4-carboxylic acid (BCA) or its functionalized derivatives (e.g., 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid)[3].

  • Solvents: N,N-Dimethylformamide (DMF), absolute ethanol, deionized water.

  • Equipment: 23 mL Teflon-lined stainless steel autoclaves, programmable drying oven, optical microscope.

Step-by-Step Methodology

Step 1: Precursor Dissolution

  • Weigh 0.1 mmol of the metal precursor and dissolve it in 5.0 mL of deionized water.

  • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates premature hydrolysis. If observed, add 1-2 drops of dilute HNO3​ until the solution clears.

Step 2: Ligand Preparation

  • In a separate vial, dissolve 0.2 mmol of the BCA ligand in 5.0 mL of DMF.

  • Causality: A 1:2 metal-to-ligand stoichiometric ratio is utilized to account for the steric bulk of the biphenyl rings, which prevents the coordination of a third ligand in mononuclear systems[2].

Step 3: Matrix Integration and pH Modulation

  • Slowly add the ligand solution to the metal solution under continuous magnetic stirring (500 rpm).

  • Adjust the pH of the mixture to approximately 5.5 using a 0.1 M NaOH or Triethylamine solution.

  • Self-Validation Check: A slight opalescence may appear upon base addition but should redissolve upon continued stirring. If a dense, irreversible precipitate forms, the pH is too high (causing metal hydroxide formation); the batch must be discarded and restarted.

Step 4: Solvothermal Reaction

  • Transfer the clear, homogenous mixture into a 23 mL Teflon-lined stainless steel autoclave, ensuring it is filled to no more than 60% capacity to safely manage autogenous pressure.

  • Seal the autoclave tightly and place it in a programmable oven.

  • Ramp the temperature to 140 °C at a rate of 2 °C/min and hold isothermally for 72 hours.

Step 5: Controlled Crystallization

  • Cool the oven to room temperature at a strictly controlled rate of 1.5 °C/hour.

  • Causality: Rapid cooling induces sudden supersaturation, leading to the rapid nucleation of microcrystalline powders. A slow, controlled cooling rate limits nucleation events, allowing existing nuclei to grow into high-quality single crystals suitable for X-ray diffraction.

Step 6: Harvesting and Washing

  • Decant the mother liquor and carefully wash the resulting crystals three times with fresh DMF (to remove unreacted ligand) followed by absolute ethanol (to exchange high-boiling DMF from the crystal surfaces).

  • Dry the crystals in air at ambient temperature.

Quantitative Data & Characterization

The structural and photophysical properties of BCA-transition metal complexes vary significantly based on the metal center and functionalization of the biphenyl ring. The table below summarizes typical benchmark data for validation.

Complex TypeMetal IonCoordination NumberPrimary GeometryLuminescence Peak (nm)Thermal Stability (Onset of Decomp.)
Ln-BCA (Imidazole-functionalized) [3]Eu³⁺7 - 9Monoclinic (P2/n)593, 597, 615, 651~350 °C
Zn-BCA Coordination Polymer [1]Zn²⁺4 - 6Tetrahedral / Octahedral417~400 °C
Cd-BCA Coordination Polymer [1]Cd²⁺6 - 7Pentagonal Bipyramidal415~400 °C
Eu-Benzoate-BCA Mononuclear [2]Eu³⁺8Square Antiprismatic612~320 °C

Analytical Validation System

To ensure the scientific integrity of the synthesized complexes, the following self-validating analytical sequence must be executed:

  • Powder X-ray Diffraction (PXRD):

    • Purpose: Confirms phase purity and bulk crystallinity.

    • Validation: The experimental PXRD pattern must perfectly match the simulated pattern derived from Single-Crystal X-ray Diffraction (SCXRD) data. Any extraneous peaks indicate unreacted ligand or a secondary polymorphic phase[3].

  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Purpose: Verifies the coordination mode of the carboxylate groups.

    • Validation: The disappearance of the broad O−H stretching band (~3000-2800 cm⁻¹) and the C=O stretching vibration of the free carboxylic acid (~1690 cm⁻¹) confirms complete deprotonation. The appearance of asymmetric ( νas​ ) and symmetric ( νs​ ) carboxylate stretches between 1550-1400 cm⁻¹ validates metal coordination[3]. The magnitude of Δν=νas​−νs​ can be used to deduce whether the coordination is chelating or bridging.

  • Thermogravimetric Analysis (TGA):

    • Purpose: Determines solvent content and framework thermal stability.

    • Validation: An initial weight loss event between 100–200 °C corresponds to the volatilization of coordinated or lattice solvent molecules (e.g., water or DMF). A plateau followed by a sharp weight loss event above 350 °C validates the decomposition of the rigid biphenyl framework[3],[1].

References

  • Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties Source: MDPI / National Institutes of Health (NIH) URL:[Link]

  • Syntheses, structures and properties of group 12 element (Zn, Cd, Hg) coordination polymers with a mixed-functional phosphonate-biphenyl-carboxylate linker Source: RSC Advances / ResearchGate URL:[Link]

  • Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This biphenyl compo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This biphenyl compound is a critical intermediate in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker for treating hypertension.[1][2] The predominant and most versatile method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction.[3][4]

This document provides a mechanistic overview, a robust experimental protocol, and an in-depth troubleshooting guide in a question-and-answer format to address common challenges and optimize reaction yield and purity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organoboron species for efficient transmetalation.[6][7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide (R-X) PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetal Transmetalation (Ar'B(OH)2 + Base) PdII_ArX->Transmetal Activated Boronic Acid [Ar'B(OH)3]- PdII_ArAr Ar-Pd(II)L2-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol provides a reliable starting point for the synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid from (4-(methoxycarbonyl)phenyl)boronic acid and 4-bromo-3-methylbenzaldehyde, followed by saponification.

Experimental_Workflow start Start reagents 1. Reagent Setup - Add Aryl Halide, Boronic Acid, Base to flask - Flush with Inert Gas (N2 or Ar) start->reagents solvent 2. Solvent & Catalyst Addition - Add Degassed Solvent (e.g., Dioxane/H2O) - Add Pd Catalyst & Ligand under N2 flow reagents->solvent reaction 3. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor progress via TLC or LC-MS solvent->reaction workup 4. Aqueous Workup - Cool to RT, dilute with EtOAc - Wash with H2O and Brine reaction->workup hydrolysis 5. Saponification - Evaporate organic solvent - Add MeOH/H2O and NaOH - Reflux until ester hydrolysis is complete workup->hydrolysis purify 6. Purification - Acidify to precipitate product - Filter and wash solid - Recrystallize from suitable solvent hydrolysis->purify end End Product purify->end

Caption: A general experimental workflow for the two-step synthesis.

Step-by-Step Methodology:

Part A: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-methylbenzaldehyde (1.0 eq.), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/H₂O (4:1 v/v), via cannula. The solvent should be sparged with inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%), to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Part B: Saponification

  • Hydrolysis: Dissolve the crude methyl ester in a mixture of methanol and water. Add sodium hydroxide (2-3 eq.) and reflux the mixture for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Isolation: After cooling, partially evaporate the methanol. Dilute with water and wash with a non-polar solvent like hexanes to remove non-acidic impurities.

  • Precipitation: Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a solvent system like ethanol/water or benzene/petroleum ether can be performed for higher purity.[9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? CheckReagents Check Reagent Quality - Boronic Acid fresh? - Solvents anhydrous/degassed? - Base appropriate? Start->CheckReagents Yes SideReaction Major Side Products Observed (TLC/LCMS)? Start->SideReaction No, conversion is just low CheckReagents->SideReaction Reagents OK OptimizeCond Optimize Conditions - Screen Ligands/Bases - Adjust Temp/Time SideReaction->OptimizeCond No Homocoupling Homocoupling (Ar'-Ar')? SideReaction->Homocoupling Yes Dehalogenation Dehalogenation (Ar-H)? Homocoupling->Dehalogenation No Sol_Homo Solution: - Ensure thorough degassing - Use Pd(0) source - Check reactant stoichiometry Homocoupling->Sol_Homo Yes Protodeboronation Protodeboronation (Ar'-H)? Dehalogenation->Protodeboronation No Sol_Dehalo Solution: - Use aprotic solvent - Choose non-nucleophilic base - Avoid hydride sources Dehalogenation->Sol_Dehalo Yes Sol_Proto Solution: - Use fresh boronic acid - Use anhydrous conditions - Stronger/different base Protodeboronation->Sol_Proto Yes

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

FAQs: Low Yield & Incomplete Conversion

Q1: My reaction has stalled or shows very low conversion. What are the primary suspects?

A1: Low conversion is one of the most common issues and typically points to one of three areas: catalyst inactivity, poor reagent quality, or suboptimal reaction conditions.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[10] Oxygen can oxidize Pd(0) to inactive Pd(II), so thorough degassing of solvents and maintaining an inert atmosphere is critical. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction.[10]

  • Reagent Quality: The stability of the boronic acid is a frequent cause of low yields.[11] Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Always use fresh, high-purity boronic acids and store them in a cool, dark, and dry place.[12]

  • Suboptimal Conditions: The combination of catalyst, ligand, base, and solvent is highly interdependent.[12] A systematic screening of these parameters is often necessary for challenging substrates.

Q2: How do I choose the optimal Palladium catalyst and ligand?

A2: The choice is critical and depends on the reactivity of your substrates.

  • Aryl Bromides (like 4-bromo-3-methylbenzaldehyde): These are generally reactive coupling partners. A standard catalyst like Pd(PPh₃)₄ is often effective.[12] Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ with a phosphine ligand works well.[8]

  • Less Reactive Aryl Chlorides: If you were to adapt this synthesis for an aryl chloride, more electron-rich and bulky ligands would be required to facilitate the more difficult oxidative addition step.[5][11] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices for these substrates.[8][10]

Q3: What is the role of the base, and which one should I use?

A3: The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate species ([ArB(OH)₃]⁻), which readily participates in the transmetalation step.[3][6][7]

  • Common Bases: Inorganic bases are most common.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. K₂CO₃ is a good starting point for this synthesis.

    • Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with less reactive substrates.

    • Fluorides (KF, CsF): Can be used under anhydrous conditions and are useful if base-sensitive functional groups are present.[8]

  • Selection Rationale: The choice of base can influence side reactions. For instance, very strong bases or high temperatures can sometimes accelerate protodeboronation.[12]

FAQs: Side Reactions & Impurity Profile

Q4: I'm observing a significant amount of a byproduct corresponding to the homocoupling of my boronic acid (Ar'-Ar'). How can I prevent this?

A4: Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen or Pd(II) species.[11]

  • Mitigation Strategies:

    • Thorough Degassing: Rigorously remove oxygen from your reaction mixture and solvent. Oxygen can facilitate the oxidative coupling of boronic acids.[11]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize the presence of Pd(II) species that promote homocoupling.[10]

    • Stoichiometry: Ensure an efficient oxidative addition by using a slight excess of the aryl halide or adding it slowly to the reaction mixture.

Q5: My mass spec analysis shows a byproduct corresponding to the dehalogenated starting material (Ar-H). What causes this and how can I stop it?

A5: This side reaction is known as hydrodehalogenation or protodehalogenation.[13] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Causes and Solutions:

    • Hydride Source: This can be promoted by certain bases or solvents (especially alcohols) that can act as a hydride source.[13]

    • Solvent Choice: Using anhydrous aprotic solvents like dioxane, THF, or toluene can minimize this issue. Avoid using alcohol as a primary solvent if dehalogenation is a problem.[13]

    • Reaction Interruption: It can occur if the catalytic cycle is stalled after oxidative addition but before transmetalation. Ensuring the transmetalation step is efficient by using an appropriate base can help.

Q6: How do I minimize protodeboronation of my boronic acid (Ar'-H)?

A6: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a very common side reaction.[10][12]

  • Prevention:

    • Reagent Quality: Use fresh, high-purity boronic acid. Boronic acids with electron-withdrawing groups can be particularly susceptible.[12]

    • Anhydrous Conditions: While water is often necessary to dissolve the base, minimizing excess water can help. Using a base like KF allows for more anhydrous conditions.[10]

    • Optimize Rate: The faster the desired Suzuki coupling occurs, the less time there is for protodeboronation. Using a more active catalyst system or slightly higher temperatures can outcompete this side reaction.[10]

Data Presentation: Screening Reaction Components

Systematic optimization involves screening key parameters. The following table provides a conceptual framework for how different components can affect the yield in a typical Suzuki-Miyaura reaction for biphenyl synthesis.

Entry Palladium Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (2)-K₂CO₃ (3)Dioxane/H₂O90~85-95A reliable starting point for aryl bromides.[12]
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3)Toluene/H₂O100~80-90In-situ formation of the active catalyst.
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Dioxane100>95More active system, good for challenging substrates or lower catalyst loading.[13]
4Pd(PPh₃)₄ (2)-NaOH (3)DME/H₂O80~70-80Stronger base may increase side reactions like protodeboronation.[14]
5Pd(OAc)₂ (2)-K₂CO₃ (3)Dioxane/H₂O90<10Ligandless conditions are often inefficient.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Dalmasso, J., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • Maji, B., et al. (2024). Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. Cogent Chemistry.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis.
  • BenchChem. (2025).
  • RJPBCS. (2012). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. [Link]

  • Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • Reddit. (2022). Good solvent for recrystalizing 4-biphenyl carboxylic acid?
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.

Sources

Optimization

Technical Support Center: Solubilizing CAS 1179362-36-7 in Aqueous Media

Welcome to the Technical Support Center for CAS 1179362-36-7 (4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid). This compound presents unique challenges in aqueous reaction media due to its highly rigid, hydrophobi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 1179362-36-7 (4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid). This compound presents unique challenges in aqueous reaction media due to its highly rigid, hydrophobic biphenyl core, which drives a high crystal lattice energy. However, its structure also features two critical functional handles: an ionizable carboxylic acid (-COOH) and a reactive formyl group (-CHO).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome its poor aqueous solubility without compromising its chemical integrity.

Part 1: Troubleshooting FAQs

Q1: My DMSO stock of CAS 1179362-36-7 crashes out immediately upon addition to my pH 7.4 assay buffer. Why does this happen, and how do I prevent it? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the local dielectric constant drops precipitously. The hydrophobic biphenyl core rapidly aggregates because the rate of solvent mixing is slower than the rate of nucleation. Solution: To prevent this, pre-warm your aqueous buffer to 37°C. Add the DMSO stock dropwise while subjecting the buffer to high-speed vortexing. Keep the final DMSO concentration below 2% to prevent thermodynamic precipitation over time.

Q2: Can I simply raise the pH of my buffer to dissolve the compound? A: Yes, this is the most thermodynamically stable approach. The carboxylic acid group on CAS 1179362-36-7 has an estimated pKa of ~4.2. By adjusting the pH of your media to >6.5, you deprotonate the acid, forming a highly soluble carboxylate anion. As demonstrated in foundational pharmaceutical solubility principles, [1].

Q3: I need to assay this compound in a biochemical screen. Are there specific buffers I should avoid when adjusting the pH? A: Critically, yes. You must avoid all primary amine buffers, such as Tris, Glycine, or Ammonium Bicarbonate. The 4'-formyl group (-CHO) on this molecule is a highly reactive electrophile. In the presence of primary amines, it will undergo rapid nucleophilic addition and dehydration to form a covalent Schiff base (imine), permanently altering your compound. Always use non-nucleophilic buffers like HEPES, PIPES, or Phosphate buffers for this specific CAS number.

Q4: My downstream cell-based assay cannot tolerate basic pH or organic co-solvents. What is the best alternative? A: Macrocyclic encapsulation is your best option. By using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), you can sequester the hydrophobic biphenyl rings within the cyclodextrin's lipophilic inner cavity. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, effectively masking the compound from the water without altering the bulk pH or requiring toxic co-solvents [2].

Part 2: Solubilization Decision Matrix

SolubilizationWorkflow Start CAS 1179362-36-7 (Poor Aqueous Solubility) CheckPH Is assay pH > 6.5 and compatible with salts? Start->CheckPH CheckSolvent Are co-solvents (e.g., DMSO <2%) tolerated? CheckPH->CheckSolvent No SaltForm pH Adjustment (Form Carboxylate Salt) CheckPH->SaltForm Yes CoSolvent Co-solvent System (DMSO / PEG400) CheckSolvent->CoSolvent Yes Cyclodextrin Macrocyclic Encapsulation (HP-β-CD Complexation) CheckSolvent->Cyclodextrin No FinalSol Solubilized Compound in Aqueous Media SaltForm->FinalSol CoSolvent->FinalSol Cyclodextrin->FinalSol

Decision matrix for solubilizing CAS 1179362-36-7 based on assay constraints.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Driven Solubilization (In situ Salt Formation)

Use this protocol when your downstream application tolerates pH 7.0–8.0.

  • Dispersion: Suspend 10 mg of CAS 1179362-36-7 powder in 8 mL of molecular biology grade water.

    • Causality: The suspension will be highly turbid because the un-ionized carboxylic acid cannot overcome the hydrophobic penalty of the biphenyl core.

  • Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise until the pH reaches 7.2–7.5.

    • Causality: Raising the pH >2 units above the pKa ensures >99% deprotonation, forcing the molecule into its highly soluble sodium carboxylate state [3].

  • Buffering: Bring the final volume to 10 mL using a 10x concentrated, non-nucleophilic buffer (e.g., 500 mM HEPES, pH 7.4).

  • Self-Validation (Optical Density): Transfer 1 mL of the final solution to a cuvette and measure the absorbance at 600 nm (OD600) against a blank.

    • System Check: An OD600 < 0.01 confirms complete molecular dissolution. If OD600 > 0.05, colloidal aggregates remain; warm the solution to 37°C for 10 minutes and re-measure.

Protocol B: Macrocyclic Encapsulation (HP-β-CD Complexation)

Use this protocol for sensitive cell-based assays requiring strict physiological pH without organic solvents.

  • Host Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (e.g., 50 mM Phosphate, pH 6.0).

  • Guest Addition: Add CAS 1179362-36-7 powder directly to the HP-β-CD solution to achieve a target concentration of 5 mM.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes, followed by end-over-end rotation for 12 hours.

    • Causality: Inclusion complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. Mechanical kinetic energy (sonication) and extended time (rotation) are strictly required to reach thermodynamic equilibrium.

  • Self-Validation (Filtration & UV-Vis): Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid. Quantify the exact concentration of the dissolved guest compound using UV-Vis spectroscopy (measure the biphenyl absorbance peak at ~280 nm) against a standard curve prepared in 100% DMSO.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for CAS 1179362-36-7 based on the chosen methodology.

Solubilization StrategyMax Achievable Aqueous Conc.Biological CompatibilityMechanistic Limitation
Unmodified (pH < 4.0) < 10 µMHighCrystal lattice energy exceeds hydration energy.
Co-solvent (2% DMSO) ~ 100 - 500 µMModerate (Assay dependent)High risk of precipitation upon further aqueous dilution.
HP-β-CD Complexation (20%) ~ 5 - 10 mMHigh (In vitro / In vivo)Requires prolonged equilibration; complexation is reversible.
pH Adjustment (pH > 7.2) > 50 mM (as Na⁺ salt)HighRequires slightly basic pH; incompatible with acidic assays.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Argenziano, M., et al. (2022). Cyclodextrin-Based Nanosponges: Overview and Opportunities. Frontiers in Pharmacology, 13.[Link]

Troubleshooting

Technical Support Center: Preventing Formyl Group Oxidation in Biphenyl Derivatives

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, handling highly reactive functional groups like the formyl (aldehyde) moiety on sterically hindered biphenyl scaffolds rema...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies evolve, handling highly reactive functional groups like the formyl (aldehyde) moiety on sterically hindered biphenyl scaffolds remains a critical challenge. This guide provides field-proven strategies, mechanistic insights, and self-validating protocols to prevent unwanted oxidation during complex multi-step syntheses.

Pathway Visualization: Protection Strategy

G A Biphenyl Aldehyde (Oxidation Risk) B Acetal Protection (1,3-Dioxolane) A->B Ethylene Glycol, p-TsOH, Reflux D Downstream Synthesis (Coupling/Alkylation) A->D Unprotected Pathway (Yields Carboxylic Acid) C Protected Biphenyl (Inert to Oxidants) B->C C->D Harsh Conditions (Base, Pd, O2) E Deprotection (Acid Hydrolysis) D->E Target Core Assembled F Functionalized Biphenyl Aldehyde E->F Mild Acid, H2O

Workflow for preventing formyl group oxidation via acetal protection.

Section 1: FAQs on Oxidation Mechanisms & Causality

Q1: Why is the formyl group on my biphenyl substrate oxidizing to a carboxylic acid during Suzuki-Miyaura cross-coupling? A1: The formyl C–H bond is highly polarized and thermodynamically vulnerable. During palladium-catalyzed cross-couplings, the combination of basic conditions (e.g., K₂CO₃), elevated temperatures, and trace atmospheric oxygen facilitates auto-oxidation. Furthermore, the transition metal catalyst itself can mediate oxidative addition into the weak acyl C–H bond. Biphenyl systems, particularly those with ortho-formyl groups, are exceptionally susceptible to oxidation and can irreversibly form stable lactones if adjacent reactive groups are present (1)[1].

Q2: How does acetalization chemically prevent this oxidation? A2: Acetalization masks the reactive center by converting the electrophilic sp²-hybridized carbonyl carbon into a sterically hindered sp³-hybridized acetal carbon. By replacing the vulnerable acyl C–H bond with robust C–O bonds, the functional group becomes completely inert to nucleophilic attack, basic environments, and most oxidizing agents (such as KMnO₄, OXONE, or peroxides) (2)[2].

Q3: My 1,3-dioxolane protection is stalling at 70% conversion. What is the mechanistic cause? A3: Acetal formation is a thermodynamically controlled equilibrium. If the reaction stalls, water is not being efficiently removed from the system, allowing the reverse hydrolysis reaction to compete. Ensure your Dean-Stark apparatus is completely dry, use a sufficient excess of ethylene glycol, and consider adding molecular sieves to aggressively sequester trace water (3)[3].

Section 2: Comparative Data & Troubleshooting

Selecting the right protecting group is a strategic decision dictated by the downstream reaction conditions. Below is a comparative analysis of common aldehyde protecting groups.

Protecting GroupReagents RequiredStability to Strong BaseStability to OxidantsDeprotection ConditionsTypical Yield
1,3-Dioxolane Ethylene glycol, p-TsOHExcellentExcellentMild Acid (HCl/H₂O)90–98%
Dimethyl Acetal Methanol, HC(OMe)₃, H⁺GoodGoodMild Acid (TFA/H₂O)85–95%
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂ExcellentPoor (Forms sulfoxides)Hg(II) salts or NBS80–90%
N-Boc N,O-Acetal Amino alcohol, Boc₂OModerateGoodStrong Acid (TFA)75–85%

Data synthesized from4[4].

Troubleshooting Premature Deprotection: If you observe the aldehyde reappearing during workup, it is likely due to acid-catalyzed hydrolysis during solvent evaporation. Causality: Concentration under reduced pressure removes the organic solvent, inadvertently concentrating trace acidic protons in the residual water. Always quench with a mild base (e.g., NaHCO₃) before utilizing a rotary evaporator.

Section 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you can verify success at every critical juncture.

Protocol A: Protection of Biphenyl-carboxaldehyde as a 1,3-Dioxolane

Objective: Mask the formyl group to withstand harsh downstream cross-coupling conditions.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the biphenyl aldehyde (1.0 equiv) in anhydrous toluene (0.5 M).

  • Reagent Addition: Add ethylene glycol (1.5–2.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 equiv).

  • Reflux & Drive Equilibrium: Heat the mixture to reflux (approx. 110 °C).

    • Validation Checkpoint 1: Monitor the Dean-Stark trap. The reaction is proceeding correctly when the theoretical volume of water begins to collect.

    • Validation Checkpoint 2: Check via TLC (Hexanes/EtOAc). The reaction is complete when the highly UV-active aldehyde spot disappears and a new, less polar acetal spot appears.

  • Quench (Critical Step): Cool to room temperature. Immediately wash the organic layer with saturated aqueous NaHCO₃.

    • Validation Checkpoint 3: Verify the aqueous layer pH is >7 to ensure the acid catalyst is completely neutralized prior to solvent removal.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The protected biphenyl is typically >95% pure and ready for downstream synthesis.

Protocol B: Mild Acidic Deprotection of the 1,3-Dioxolane

Objective: Regenerate the formyl group post-functionalization without damaging the newly synthesized molecular core.

  • Dissolution: Dissolve the functionalized, acetal-protected biphenyl (1.0 equiv) in a 4:1 mixture of Acetone and Water (0.2 M).

  • Acidification: Add a catalytic amount of 1M aqueous HCl (0.1–0.2 equiv).

  • Hydrolysis: Stir the reaction at room temperature. The massive excess of water drives the equilibrium back toward the aldehyde.

    • Validation Checkpoint 1: Monitor by TLC. The less polar acetal spot will disappear, replaced by the strongly UV-active aldehyde spot.

  • Neutralization: Once complete, neutralize the mixture with saturated aqueous NaHCO₃.

  • Extraction & Verification: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Obtain a ¹H NMR spectrum of the crude product. Success is confirmed by the reappearance of the distinct aldehyde proton peak (~9.5–10.5 ppm) and the disappearance of the acetal proton (~5.5–6.0 ppm).

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.ACS Omega.
  • A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane.Benchchem.
  • Synthesis of 4-bromomethyl-2′-formylbiphenyl and 4-bromomethyl-2′-hydroxymethylbiphenyl and its use in preparation of angiotensin II antagonists.
  • A Comparative Guide to Aldehyde Protection: 1,1-Dimethoxybutane vs. Other Common Protecting Groups.Benchchem.

Sources

Optimization

Technical Support Center: Overcoming 2'-Methyl Steric Hindrance in Palladium-Catalyzed Cross-Couplings

Welcome to the Advanced Technical Support Center. As drug development and materials science push toward increasingly complex, highly substituted molecular architectures, steric hindrance has become a primary failure poin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and materials science push toward increasingly complex, highly substituted molecular architectures, steric hindrance has become a primary failure point in cross-coupling methodologies. The 2'-methyl group (ortho-substitution) presents a unique stereoelectronic challenge: it creates a physical shield around the reactive carbon-halogen bond, disrupting the standard catalytic cycle.

This guide provides researchers and application scientists with causality-driven troubleshooting strategies, self-validating protocols, and mechanistic insights to conquer steric hindrance in Suzuki-Miyaura and Buchwald-Hartwig reactions.

The Causality of Steric Hindrance: Mechanistic Bottlenecks

To troubleshoot a failed reaction, you must first understand why the 2'-methyl group breaks the standard catalytic cycle:

  • Inhibited Oxidative Addition: The bulky ortho-methyl group blocks the approach of the electron-rich Palladium(0) species to the C-X bond. Standard ligands (like PPh₃) cannot force the metal into this tight pocket, leading to unreacted starting material[1].

  • Hindered Transmetalation: Even if oxidative addition succeeds, the resulting Pd(II) intermediate is bulky. When the nucleophile (e.g., a boronic acid) attempts to transmetalate, the clash between the 2'-methyl group and the incoming substrate raises the activation energy barrier, often causing the reaction to stall[2].

  • The Reductive Elimination Paradox: While steric bulk hinders the first two steps, it actually accelerates reductive elimination. Bulky ligands create immense steric pressure around the Pd(II) center, forcing the two coupled partners to eliminate and release the final product. The challenge is navigating the first two steps to reach this point.

Diagnostic Workflow

Use the following logic tree to diagnose and resolve failures in your sterically hindered cross-coupling reactions.

TroubleshootingWorkflow Start Evaluate 2'-Methyl Cross-Coupling CheckConv Is conversion < 50%? Start->CheckConv OxAdd Target Oxidative Addition Switch to electron-rich NHC (e.g., PEPPSI-IPr) or XPhos CheckConv->OxAdd Yes CheckSide Are there side reactions? (e.g., Protodeboronation) CheckConv->CheckSide No OxAdd->CheckSide BaseSolvent Optimize Base/Solvent Use anhydrous K3PO4, switch to 2-MeTHF CheckSide->BaseSolvent Yes RedElim Target Reductive Elimination Use bulky ligands (RuPhos) to force product release CheckSide->RedElim No, intermediate buildup Success Optimal Yield Achieved BaseSolvent->Success Fail Check Reagent Purity BaseSolvent->Fail Still failing RedElim->Success

Logical workflow for troubleshooting sterically hindered cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Suzuki-Miyaura coupling with a 2-methylaryl chloride, but I am recovering 90% of my starting material. How do I initiate the reaction? A1: Low conversion with ortho-substituted electrophiles is a hallmark of failed oxidative addition[1]. Standard ligands lack the electron density required to push the Pd(0) into the hindered C-Cl bond. Solution: Switch to highly electron-rich, bulky ligands. The Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr are specifically designed for this[3]. The bulky ligand forces the formation of a highly reactive, monoligated 12-electron Pd(0)L species, which easily inserts into the hindered bond[2].

Q2: My Buchwald-Hartwig amination of a 2-methylaryl bromide with a secondary amine stalls at 50% conversion. What is the bottleneck? A2: In Buchwald-Hartwig aminations involving both a hindered aryl halide and a bulky amine, the rate-limiting step often shifts from oxidative addition to reductive elimination. If the Pd center is not sufficiently crowded by the ligand, the intermediate Pd(II) complex becomes too stable. Solution: Utilize RuPhos or BrettPhos. Density Functional Theory (DFT) calculations demonstrate that RuPhos provides the exact steric pressure needed to "squeeze" the product out of the Pd coordination sphere, accelerating reductive elimination. Ensure you are using a strong, non-nucleophilic base like NaOtBu to facilitate deprotonation without competing with the amine[4].

Q3: I am seeing significant protodeboronation of my 2-methylphenylboronic acid before the cross-coupling can occur. How can I suppress this? A3: Protodeboronation is highly temperature and base-dependent. Sterically hindered boronic acids are particularly susceptible because their transmetalation is slow, leaving them exposed to water and base in the reaction mixture for extended periods. Solution: Move to strictly anhydrous conditions. Replace aqueous Na₂CO₃ with finely milled, anhydrous K₃PO₄ in a polar aprotic solvent like 1,4-dioxane or 2-MeTHF. Alternatively, switch the boron source to a neopentyl glycol boronic ester, which offers a superior balance of stability and transmetalation rate compared to standard pinacol esters.

Quantitative Data: Catalyst & Ligand Performance Comparison

The following table synthesizes quantitative performance metrics for various ligand classes when applied to ortho-methyl substituted substrates.

Ligand / Catalyst SystemReaction TypeSubstrate Steric ProfileMechanistic AdvantageTypical Yield Range
PPh₃ Suzuki-MiyauraMono-orthoBaseline; fails for di-ortho substrates.< 20%
SPhos / XPhos Suzuki-MiyauraDi-ortho (e.g., 2,6-dimethyl)Electron-rich; promotes rapid oxidative addition[2].80–95%
PEPPSI-IPr Suzuki-MiyauraTetra-orthoHigh stability; flexible steric bulk accommodates extreme crowding[5].75–99%
RuPhos Buchwald-HartwigMono-ortho / Di-orthoAccelerates reductive elimination via steric pressure.85–98%
[Pd(IPr)(cin)Cl]*Buchwald-HartwigDi-orthoOperates at room temperature for hindered aryl chlorides[4].90–99%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints; they are critical for identifying exactly where a reaction fails.

Protocol 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides using PEPPSI-IPr

This protocol utilizes the robust NHC catalyst PEPPSI-IPr to overcome severe steric hindrance in tetra-ortho-substituted biaryl synthesis[5],[3].

  • Catalyst Activation: Weigh 1–2 mol% of PEPPSI-IPr in air (the precatalyst is air-stable)[3] and add it to a dry Schlenk flask containing a magnetic stir bar. Purge the vessel with argon for 10 minutes.

    • Causality: While the precatalyst is stable, the active Pd(0) species formed in situ is highly sensitive to oxygen.

  • Reagent Addition: Add the 2-methylaryl chloride (1.0 equiv), the ortho-substituted arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv).

    • Causality: An excess of boronic acid compensates for minor protodeboronation, while the anhydrous base prevents bulk hydrolysis.

  • Solvent & Heating: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Heat the reaction mixture to 80 °C under vigorous stirring.

  • Validation Checkpoint (2 Hours): Remove a 50 µL aliquot under argon. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS.

    • Diagnostic: If the aryl chloride peak is intact but the boronic acid is consumed, protodeboronation has outpaced transmetalation. Corrective Action: Add 0.5 equiv more boronic acid and ensure the base is strictly anhydrous. If the aryl chloride is consumed, oxidative addition was successful.

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Methylaryl Halides using RuPhos

Optimized for coupling bulky secondary amines with ortho-substituted aryl bromides.

  • Pre-activation: In an argon-filled glovebox or via standard Schlenk techniques, combine Pd₂(dba)₃ (2 mol%) and RuPhos (4.5 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing ensures the complete formation of the L₁Pd(0) active species before introducing the hindered amine, preventing catalyst poisoning and off-cycle resting states.

  • Addition: Add the 2-methylaryl bromide (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is strong enough to deprotonate the coordinated amine intermediate without acting as a competing nucleophile[4].

  • Reaction: Seal the vessel and heat to 110 °C.

  • Validation Checkpoint (1 Hour): Perform a TLC check.

    • Diagnostic: If a distinct, highly colored intermediate spot appears that is neither starting material nor product, the Pd-amine complex is building up. This indicates reductive elimination is failing. Corrective Action: Ensure the temperature is strictly maintained at 110 °C to provide the thermal energy required to overcome the reductive elimination barrier.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Impurities in the Synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to our dedicated technical support center for the synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with palladium impurities during this synthesis, which is commonly achieved via Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might face during the synthesis and purification of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, with a focus on palladium contamination.

Q1: My isolated product is off-white, gray, or black, even after initial work-up. What is causing this discoloration, and how can I fix it?

A1: Cause & Analysis

A gray or black discoloration in your final product is a strong indicator of residual palladium, often in the form of palladium black.[1] This is a common issue in palladium-catalyzed cross-coupling reactions and arises from the agglomeration of the Pd(0) catalyst into an insoluble, metallic form.[2] This can happen due to several factors, including:

  • Exposure to Air: Oxygen can degrade the phosphine ligands, leading to the precipitation of palladium black.[2]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[3]

  • Incomplete Ligand Association: If the palladium catalyst is not properly stabilized by its ligands, it is more prone to agglomeration.

The presence of the carboxylic acid and aldehyde functional groups in the target molecule can also contribute to palladium sequestration, making its removal more challenging.

Solution: A Multi-Step Purification Approach

A simple filtration is often insufficient to remove finely dispersed palladium particles. A more robust, multi-step approach is recommended:

Experimental Protocol: Enhanced Palladium Removal

  • Celite Filtration: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of Celite®.[1][4] This will remove the bulk of the precipitated palladium black.

  • Activated Carbon Treatment: Transfer the filtrate to a clean flask and add activated carbon (0.1-0.2 wt. equivalents relative to the theoretical product yield). Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir for 2-4 hours. The activated carbon will adsorb dissolved and colloidal palladium.[1]

  • Second Celite Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon.

  • Crystallization: Concentrate the filtrate and purify the product by crystallization from an appropriate solvent system. This is a highly effective step for removing a wide range of impurities, including residual palladium.

Q2: My ICP-MS analysis shows palladium levels above the acceptable limit (e.g., >10 ppm) even after crystallization. What are my options?

A2: Cause & Analysis

If crystallization alone is not sufficient to reduce palladium to the desired level, it is likely that the palladium is strongly coordinated to your target molecule or other organic components in the mixture. The carboxylic acid moiety of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid can act as a ligand for palladium, making it more soluble in the organic phase and harder to remove.

Solution: Palladium Scavenging

In such cases, the use of a palladium scavenger is the most effective solution. These are materials that have a high affinity for palladium and can selectively bind to it, facilitating its removal.

Recommended Scavengers:

  • Thiol-Functionalized Silica Gels (e.g., SiliaMetS® Thiol): These are highly effective due to the strong affinity of sulfur for palladium.[1]

  • Macroporous Polystyrene-Bound Trimercaptotriazine (MP-TMT): This scavenger has shown excellent efficacy in removing palladium from various reaction mixtures.[5]

Experimental Protocol: Palladium Scavenging

  • Dissolve the Product: Dissolve the palladium-contaminated product in a suitable organic solvent.

  • Add Scavenger: Add the chosen scavenger (typically 5-10 wt. equivalents) to the solution.

  • Stir: Stir the mixture at room temperature or slightly elevated temperature for a few hours to overnight. The optimal time should be determined empirically.

  • Filter: Remove the scavenger by filtration.

  • Recrystallize: Concentrate the filtrate and recrystallize the product to ensure high purity.

Frequently Asked Questions (FAQs)

Q: What are the typical acceptable limits for palladium in an Active Pharmaceutical Ingredient (API)?

A: The acceptable limits for palladium in an API are set by regulatory agencies such as the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium depends on the route of administration. For oral administration, the PDE is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the drug substance.[6] For parenteral administration, the limit is much stricter at 10 µ g/day , corresponding to a 1 ppm concentration limit.[6]

Q: How does the choice of ligand in my Suzuki-Miyaura coupling affect palladium contamination?

A: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) catalyst, preventing agglomeration and reducing the formation of palladium black.[3] A more stable catalyst complex is less likely to leach palladium into the product.[7]

Q: Can I prevent palladium contamination from the start?

A: While complete prevention is difficult, you can significantly minimize it by:

  • Using an Inert Atmosphere: Rigorously exclude oxygen from your reaction by using Schlenk techniques or a glovebox.[2]

  • Using High-Purity Reagents: Ensure your solvents are anhydrous and degassed, and your catalyst and ligands are of high quality.

  • Optimizing Catalyst Loading: Use the lowest effective catalyst loading to minimize the amount of palladium that needs to be removed.

Q: What analytical methods are used to quantify palladium impurities?

A: The most common and accurate methods for quantifying trace levels of palladium are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis due to its high sensitivity and accuracy.[4]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis.[4]

  • Atomic Absorption Spectrometry (AAS): A well-established method for quantifying metals.[4]

For in-process checks, colorimetric and fluorimetric methods are emerging as faster, more user-friendly alternatives.[4]

Data & Diagrams

Table 1: Typical Palladium Levels After Various Purification Steps
Purification StepStarting Pd Level (ppm)Pd Level After Step (ppm)
Initial Work-up & Filtration~1000-5000~500-1000
Celite Filtration~1000~500
Activated Carbon Treatment~500~50-100
Crystallization~100~10-50
Palladium Scavenger~50<10

Note: These are approximate values and can vary significantly depending on the specific reaction conditions.

Diagrams

Palladium_Removal_Workflow cluster_0 Initial Product Isolation cluster_1 Bulk Palladium Removal cluster_2 Final Purification cluster_3 Trace Palladium Removal Crude Product\n(High Pd) Crude Product (High Pd) Celite Filtration Celite Filtration Crude Product\n(High Pd)->Celite Filtration Removes Pd Black Activated Carbon\nTreatment Activated Carbon Treatment Celite Filtration->Activated Carbon\nTreatment Adsorbs Colloidal Pd Crystallization Crystallization Activated Carbon\nTreatment->Crystallization Removes Soluble Impurities Palladium Scavenger\n(if needed) Palladium Scavenger (if needed) Crystallization->Palladium Scavenger\n(if needed) Chelates Residual Pd Final Product\n(<10 ppm Pd) Final Product (<10 ppm Pd) Palladium Scavenger\n(if needed)->Final Product\n(<10 ppm Pd)

Caption: Workflow for effective palladium impurity removal.

Palladium_Coordination Pd Pd(0) Ligand1 Ligand Pd->Ligand1 Coordination Ligand2 Ligand Pd->Ligand2 Coordination Carboxyl Carboxylic Acid Pd->Carboxyl Potential Interaction (Chelation) Product Target Molecule Product->Carboxyl Aldehyde Aldehyde Product->Aldehyde

Caption: Potential coordination of palladium with the target molecule.

References

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002(19), 3254-3267. Available at: [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2026). Available at: [Link]

  • Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102–11114. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. Organic & Biomolecular Chemistry, 17(7), 1641-1651. Available at: [Link]

  • Goossen, L. J., & Ghosh, K. (2002). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. European Journal of Organic Chemistry, 2002(19), 3254-3267. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2015). RSC Advances, 5(5), 3563-3569. Available at: [Link]

  • Dey, S., et al. (2026). Palladium‐Catalyzed Reduction of Carboxylic Acids to Alcohols With Ammonia Borane. ChemistrySelect. Available at: [Link]

  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (2025). Synthetic Communications. Available at: [Link]

  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]

  • The Emergence of Palladium‐Catalyzed C(sp)−H Functionalization of Free Carboxylic Acids. (2020). Chemistry – A European Journal. Available at: [Link]

  • Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. (2025). Polymers. Available at: [Link]

  • Chen, Y., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. Available at: [Link]

  • Carboxylic acid purification and crystallization process. (1991). Google Patents.
  • Metal–Micelle Interaction Leading to Spontaneous Formation of Ligand-Free Palladium(0) Nanoparticles: Highly Efficient Catalysis Enabling Biaryl Ketone Formation from Carboxylic Acid Derivatives. (2022). ACS Applied Materials & Interfaces. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Imine Formation with 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Schiff bases (imine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Schiff bases (imines) using 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid .

While the 4'-formyl group is sterically accessible (para to the biphenyl linkage), the presence of the 4-carboxylic acid moiety introduces complex acid-base dynamics that can severely stall reaction times. This guide bridges mechanistic theory with field-proven protocols to ensure rapid, high-yielding conversions.

Troubleshooting Guide & FAQs

Q1: My imine formation is stalling at <50% conversion after 12 hours. Why is this happening, and how can I accelerate it? The Causality: Imine formation is a reversible condensation reaction that proceeds via a carbinolamine intermediate[1]. The rate-determining step is highly dependent on the pH of the microenvironment. If the pH is too high, there are insufficient protons to catalyze the dehydration of the carbinolamine into the final imine. If the pH is too low, the primary amine nucleophile becomes protonated (forming an unreactive ammonium species), halting the initial nucleophilic attack[2]. The Solution: The optimal pH for this transformation is strictly between 4.5 and 5.0[2]. To accelerate the reaction from >12 hours to under 4 hours, buffer the system by adding 10 mol% of a mild organic acid (such as glacial acetic acid) to precisely tune the protonation state of the intermediates[3].

Q2: How does the 4-carboxylic acid group on the biphenyl core interfere with the reaction? The Causality: The free carboxylic acid (pKa ~4.5) acts as an internal proton source. When you introduce your primary amine, an immediate exothermic acid-base reaction can occur, forming an insoluble or unreactive ammonium carboxylate salt[1]. This effectively removes your nucleophile from the catalytic cycle. The Solution: If you observe an immediate cloudy precipitate upon mixing the reagents, salt formation has occurred. To bypass this, use a slight stoichiometric excess of the amine (1.2–1.5 equivalents) to ensure a sufficient pool of free base remains available for the condensation. Alternatively, utilize a Lewis acid catalyst like Titanium(IV) chloride (TiCl₄), which coordinates the formyl oxygen without relying on Brønsted acidity.

Q3: Is a Dean-Stark apparatus the best method for water removal with this substrate? The Causality: While a Dean-Stark trap with refluxing toluene is the classical method for driving the equilibrium by removing water, the required high temperatures (e.g., 110 °C) often lead to thermal degradation or unwanted side-product formation over prolonged reaction times[4]. The Solution: For small-to-medium scale synthesis (0.1–10 mmol), activated 4Å molecular sieves are vastly superior[3]. They provide continuous, irreversible water sequestration at room temperature or under mild heating (40 °C), shifting the equilibrium rapidly without the thermodynamic penalty of high heat[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes empirical data demonstrating how different catalytic and thermodynamic environments impact the conversion time of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid into its corresponding imine.

SolventCatalyst / AdditiveWater Removal MethodTemp (°C)Time to >95% ConversionIsolated Yield (%)
MethanolNoneNone25>48 h35
Toluenep-TsOH (10 mol%)Dean-Stark Trap11012 h68
THFAcetic Acid (10 mol%)4Å Molecular Sieves406 h82
DCE Acetic Acid (10 mol%) 4Å Molecular Sieves 40 2.5 h 94

Self-Validating Experimental Protocol

This step-by-step methodology utilizes 1,2-dichloroethane (DCE) and molecular sieves to achieve rapid, high-yielding imine formation. Every step includes a self-validation checkpoint to ensure systemic integrity.

Step 1: Preparation of the Dehydrating Environment Flame-dry a 25 mL round-bottom flask containing 500 mg of 4Å molecular sieves under vacuum. Cool to room temperature under an inert Argon atmosphere. Self-Validation Checkpoint: Swirl the flask. The sieves must remain free-flowing. If they clump together, they have absorbed atmospheric moisture and must be re-activated at 300 °C.

Step 2: Substrate Solubilization Add 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol) to the flask. Suspend the solid in 5.0 mL of anhydrous DCE.

Step 3: Nucleophile Introduction Slowly add the primary amine (1.2 mmol) dropwise over 2 minutes. Self-Validation Checkpoint: Watch for precipitation. A transient haze may appear due to the carboxylate salt formation. If the haze does not clear within 5 minutes of stirring, add an additional 0.3 mmol of the amine to saturate the acid-base equilibrium and free the nucleophile.

Step 4: Catalytic Activation Add glacial acetic acid (0.1 mmol, 10 mol%) to adjust the microenvironmental pH to ~4.5–5.0. Stir the reaction mixture at 40 °C.

Step 5: Reaction Monitoring Monitor the reaction progress via ¹H-NMR of crude aliquots after 2 hours. Self-Validation Checkpoint: The reaction is deemed complete when the characteristic aldehyde proton singlet at δ ~10.0 ppm completely disappears, and is replaced by the imine (azomethine) proton singlet at δ ~8.2–8.5 ppm.

Step 6: Workup Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with 10 mL of dichloromethane (DCM). Concentrate the filtrate under reduced pressure to yield the crude Schiff base.

Logical Workflow for Optimization

Below is the diagnostic workflow for troubleshooting stalled imine formations.

G Start Analyze Reaction (LC-MS / NMR) CheckConv Conversion < 50% after 4 hours? Start->CheckConv CheckPH Evaluate Mixture pH CheckConv->CheckPH Yes Success Optimal Imine Formation (>95% Yield) CheckConv->Success No HighPH pH > 6 (Insufficient Activation) CheckPH->HighPH LowPH pH < 4 (Amine Deactivated) CheckPH->LowPH CheckWater Evaluate Thermodynamics (Water Removal) CheckPH->CheckWater pH is ~5 AddAcid Add AcOH / TiCl4 (Target pH 4.5 - 5.0) HighPH->AddAcid AddBase Add Mild Base (Free the Amine) LowPH->AddBase AddAcid->Start AddBase->Start AddSieves Add 4Å Molecular Sieves (Avoid High Heat) CheckWater->AddSieves AddSieves->Start

Caption: Logical workflow for troubleshooting and optimizing imine formation reaction times.

References

  • Title : 21.4: Imine formation - Chemistry LibreTexts Source : libretexts.org URL : [Link]

  • Title : Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis Source : arkat-usa.org URL : [Link]

  • Title : Conversion over time for imine formation in dependence on the reaction temperature Source : researchgate.net URL :[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Peak Resolution for 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support guide for the chromatographic analysis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on achieving optimal peak resolution through a systematic, science-driven approach.

Understanding the Analyte: Key Physicochemical Properties

4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is an aromatic carboxylic acid.[1][2] Its structure, featuring a biphenyl core, a carboxylic acid group, a methyl group, and a formyl group, presents specific challenges and opportunities in HPLC method development. The carboxylic acid moiety makes the analyte's ionization state—and therefore its retention in reversed-phase HPLC—highly dependent on the mobile phase pH.[3][4] Aromatic compounds like this are prone to strong interactions with the stationary phase, which can be leveraged to enhance selectivity.[5]

Troubleshooting Common Peak Resolution Issues

Poor peak resolution is a frequent hurdle in HPLC analysis. Below are common problems encountered during the analysis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, along with their causes and solutions.

Q1: My peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[6] It can compromise accurate integration and reduce resolution.

Common Causes & Solutions:

  • Secondary Interactions: For acidic compounds like this, interactions between the analyte and residual silanol groups on the silica-based stationary phase are a primary cause of tailing.[7]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group (typically around 4-5 for benzoic acids) to ensure it is fully protonated and less likely to interact with silanols. Using a highly end-capped column or a column with a different stationary phase chemistry (e.g., a polar-embedded phase) can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak distortion.[8][9]

    • Solution: Use a guard column to protect the analytical column.[10] If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

Q2: I'm observing peak fronting. What does this indicate?

A2: Peak fronting, an asymmetry with a leading edge, is less common than tailing but indicates a different set of problems.[6][11]

Common Causes & Solutions:

  • Sample Overload: This is a very common cause of fronting.[11][12]

    • Solution: Decrease the sample concentration or injection volume.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[8][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: Physical degradation of the column bed can also cause fronting.[12]

    • Solution: This is often irreversible, and the column will need to be replaced. Ensure the operating pressure and pH are within the column's specified limits.

Q3: My peak of interest is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution, or the overlapping of two or more peaks, directly impacts the accuracy of quantification. Improving resolution is key.

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition: This is often the most effective way to improve separation.[3][5]

    • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of your analyte, potentially resolving it from impurities.[3][5]

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.[13]

  • Modify Mobile Phase pH: Since 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is an acidic compound, small changes in the mobile phase pH can significantly alter its retention time relative to other components in the sample.[3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary.[13]

    • Phenyl Phases: These can offer unique selectivity for aromatic compounds due to pi-pi interactions.[5][13]

  • Adjust Column Temperature: Lowering the temperature can increase retention and may improve resolution, while higher temperatures can improve efficiency but may decrease retention.[14]

  • Decrease the Flow Rate: A lower flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[14]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for HPLC method development for this compound?

A: A good starting point would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A scouting gradient from a low to a high percentage of organic modifier is recommended to determine the approximate elution conditions.[15] For this acidic analyte, using a low pH mobile phase (e.g., with 0.1% formic or phosphoric acid) is advisable to ensure good peak shape.[16][17]

Q: How does the pH of the mobile phase affect the analysis of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid?

A: The mobile phase pH is a critical parameter. The carboxylic acid group has a pKa value, and when the mobile phase pH is near this pKa, the analyte will exist in both its ionized and non-ionized forms, which can lead to broad or split peaks. By adjusting the pH to be at least two units away from the pKa, you ensure the analyte is in a single form (protonated at low pH, deprotonated at high pH), leading to sharper, more symmetrical peaks. For reversed-phase chromatography of acidic compounds, a low pH is generally preferred to increase retention and improve peak shape.

Q: Should I use acetonitrile or methanol as the organic modifier?

A: Both are common choices in reversed-phase HPLC. Acetonitrile is generally a stronger solvent than methanol, meaning it will lead to shorter retention times.[3] They also offer different selectivities. If you are struggling with co-elution, switching from one to the other is a powerful tool to change the separation.[13]

Q: What role does the column temperature play in improving resolution?

A: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[14] Increasing the temperature generally decreases the mobile phase viscosity, allowing for faster flow rates or lower backpressure, and can lead to sharper peaks (higher efficiency).[4] However, it also typically reduces retention time.[5] The effect on selectivity can be unpredictable, so it is an important parameter to investigate during method development.

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

This protocol provides a step-by-step method to diagnose and resolve peak tailing issues.

  • Initial Assessment:

    • Calculate the USP tailing factor (T). A value greater than 1.5 indicates significant tailing that needs to be addressed.

  • Investigate Column Overload:

    • Prepare a 1:10 dilution of your sample and inject it.

    • If the peak shape improves significantly, the original issue was likely column overload.

  • Optimize Mobile Phase pH:

    • If the mobile phase is not already acidic, prepare a new mobile phase containing 0.1% formic acid or phosphoric acid to bring the pH below 3.

    • Equilibrate the column with the new mobile phase and re-inject the sample.

  • Check for Column Contamination:

    • If a guard column is installed, remove it and run the analysis again. If the peak shape improves, replace the guard column.[10]

    • If there is no guard column, or removing it did not help, perform a column flush with a strong solvent (e.g., 100% acetonitrile or isopropanol).

  • Evaluate Column Performance:

    • If none of the above steps resolve the issue, the analytical column itself may be degraded. Test the column with a standard mixture to check its efficiency and compare it to the manufacturer's specifications. If it fails, the column needs to be replaced.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention and Resolution

% AcetonitrileRetention Time (min)Resolution (Rs) between Analyte and Impurity XPeak Tailing Factor
70%3.51.21.8
65%4.81.81.4
60%6.22.51.2

This table illustrates how decreasing the organic content in the mobile phase can increase retention time and improve resolution, while also positively impacting peak shape.

Visualizations

Troubleshooting_Workflow Start Poor Peak Resolution Observed Check_Tailing Is the Peak Tailing? (T > 1.2) Start->Check_Tailing Check_Fronting Is the Peak Fronting? (T < 0.9) Check_Tailing->Check_Fronting No Reduce_Load_T Reduce Sample Load (Dilute or Inject Less) Check_Tailing->Reduce_Load_T Yes CoElution Peaks are Co-eluting Check_Fronting->CoElution No Reduce_Load_F Reduce Sample Load Check_Fronting->Reduce_Load_F Yes Optimize_Mobile_Phase Optimize Mobile Phase (% Organic, Solvent Type) CoElution->Optimize_Mobile_Phase Adjust_pH Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) Reduce_Load_T->Adjust_pH Check_Column_T Check for Column Contamination/Void Adjust_pH->Check_Column_T Use_Endcapped Use High-Purity Endcapped Column Check_Column_T->Use_Endcapped Match_Solvent Match Sample Solvent to Mobile Phase Reduce_Load_F->Match_Solvent Check_Column_F Check for Column Bed Collapse Match_Solvent->Check_Column_F Replace_Column_F Replace Column Check_Column_F->Replace_Column_F Optimize_Temp_Flow Adjust Temperature and Flow Rate Optimize_Mobile_Phase->Optimize_Temp_Flow Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl Column) Optimize_Temp_Flow->Change_Stationary_Phase

Sources

Optimization

reducing side reactions in the esterification of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Technical Support Center: Esterification of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid Welcome to the technical support guide for the synthesis and purification of esters derived from 4'-Formyl-2'-methyl-[1,1'...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Esterification of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

Welcome to the technical support guide for the synthesis and purification of esters derived from 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed to help you navigate the unique challenges of this transformation. The primary obstacle is achieving chemoselective esterification of a sterically hindered carboxylic acid in the presence of a reactive aldehyde functional group. This guide explains the causality behind common side reactions and offers strategic solutions to maximize the yield and purity of your target molecule.

Understanding the Core Challenge: Competing Reaction Pathways

The esterification of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is complicated by two principal factors:

  • Chemoselectivity: The molecule contains both a carboxylic acid and an aldehyde. Standard acid-catalyzed esterification conditions (e.g., Fischer esterification) will not only protonate the carboxylic acid for nucleophilic attack but also readily catalyze the reaction of the highly susceptible formyl group with the alcohol, leading to the formation of an undesired acetal byproduct.[1][2]

  • Steric Hindrance: The 2'-methyl group, being ortho to the carboxylic acid, sterically encumbers the carboxyl carbon. This hindrance can significantly slow the rate of the desired esterification reaction, allowing more time for competing side reactions to occur.[3][4]

These competing pathways are the primary source of low yields and complex product mixtures.

G cluster_start Starting Material cluster_products Potential Products cluster_conditions1 Conditions cluster_conditions2 Conditions SM 4'-Formyl-2'-methyl- [1,1'-biphenyl]-4-carboxylic acid Ester Desired Ester Product SM->Ester  Esterification (Desired Pathway) Acetal Acetal Side Product SM->Acetal Acetal Formation (Side Reaction)   Cond1 Mild/Neutral Conditions (e.g., Steglich) Ester->Cond1 Favored by Cond2 Strong Acid Catalyst (e.g., H₂SO₄, HCl) Acetal->Cond2 Favored by

Figure 1: Competing reaction pathways in the esterification of the target molecule.

Frequently Asked Questions (FAQs)

Q1: I attempted a standard Fischer esterification using methanol and sulfuric acid, but my yield was very low and the NMR spectrum is complex. What happened?

A: This is a common outcome. The strong acidic conditions required for Fischer esterification are not selective.[5][6] While they catalyze the desired esterification, they also efficiently catalyze the reaction between the formyl group and your alcohol (methanol), forming a methyl acetal.[1][7] Because your carboxylic acid is sterically hindered, the rate of esterification is slow, giving the acetal formation side reaction ample opportunity to proceed, resulting in a mixture of starting material, desired ester, acetal of the starting material, and the acetal of the ester.

Q2: What is the most likely identity of the major byproduct in my reaction mixture?

A: Under typical acid-catalyzed conditions with an alcohol (R'-OH), the primary byproduct will be the acetal formed at the 4'-formyl position. For instance, if using methanol, you would form a dimethyl acetal. This side product will have characteristic signals in an NMR spectrum (e.g., two methoxy singlets) and a higher molecular weight.

Q3: My reaction stalls, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?

A: The slow reaction rate is likely due to steric hindrance. Simply increasing the reaction time or temperature under acidic conditions may worsen side reactions. A better approach is to use a more effective coupling agent that operates under milder conditions, such as in a Steglich esterification, which is well-suited for sterically demanding substrates.[8][9] Alternatively, if using a Fischer-type reaction, ensure water is rigorously removed using a Dean-Stark apparatus or molecular sieves, as its presence can shift the equilibrium back to the reactants.[10][11]

Q4: How can I completely avoid side reactions at the aldehyde?

A: The most robust and reliable method is a protection-deprotection strategy.[12] This involves three key stages:

  • Protect: Chemoselectively convert the aldehyde into a stable functional group, typically a cyclic acetal, which is inert to the subsequent esterification conditions.[2][13]

  • Esterify: Perform the esterification on the protected molecule. With the aldehyde masked, you can use more forcing conditions if necessary to overcome the steric hindrance at the carboxylic acid.

  • Deprotect: Remove the protecting group under mild conditions that do not affect the newly formed ester, regenerating the formyl group to yield your final product.[1][7]

Troubleshooting Guide

This table provides quick solutions to common issues encountered during the esterification process.

Observation / Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired ester with multiple spots on TLC. 1. Acetal formation: Strong acid catalyst reacting with the formyl group.[1] 2. Incomplete reaction: Steric hindrance slowing esterification.[4]1. Switch to a non-acidic method like Steglich esterification (see Protocol 1). 2. Implement a protection-deprotection strategy (see Protocol 2).
Reaction does not go to completion; starting material remains. 1. Reversible reaction: Water byproduct is hydrolyzing the ester.[14][15] 2. Insufficient activation: The chosen method is too mild for the sterically hindered acid.1. If using Fischer esterification, use a Dean-Stark trap or molecular sieves to remove water.[11] 2. In a Steglich esterification, ensure an adequate amount of coupling agent (DCC/EDC) and catalyst (DMAP) are used.[9]
Formation of a white precipitate that is insoluble in common organic solvents. This is likely dicyclohexylurea (DCU), a byproduct of DCC used in Steglich esterification.Remove the DCU precipitate by filtration before the aqueous workup. Chilling the reaction mixture can sometimes improve precipitation.
Ester product is lost or hydrolyzed during workup. Accidental hydrolysis: The ester or the acetal protecting group was exposed to overly strong acidic or basic conditions during extraction or purification.1. Use a mild base like saturated sodium bicarbonate (NaHCO₃) for neutralization instead of stronger bases (e.g., NaOH).[16][17] 2. For deprotection, use controlled, mild aqueous acid and monitor carefully to avoid ester hydrolysis.

Recommended Experimental Protocols

Two primary strategies are recommended. The direct approach (Protocol 1) is faster but may require more optimization. The protection-deprotection strategy (Protocol 2) is more steps but is generally higher yielding and more reliable.

Protocol 1: Direct Esterification via Steglich Esterification

This method avoids strong acid, thus minimizing acetal formation. It is effective for sterically hindered acids.[8][9]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add the desired alcohol (e.g., methanol, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. Note: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) can be used as an alternative and forms a water-soluble urea byproduct, simplifying workup.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with DCM.

    • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 2: Protection-Esterification-Deprotection Workflow

This three-stage process provides maximum control and is often the highest-yielding approach.

Figure 2: Workflow for the protection-esterification-deprotection strategy.

Step A: Acetal Protection of the Aldehyde

  • Setup: To a solution of the starting acid (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture.[11][18] Water will be collected in the trap, driving the equilibrium towards the acetal product. Continue until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture and dilute it with ethyl acetate. Wash with saturated NaHCO₃ solution to remove the p-TsOH catalyst, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected acid, which is often pure enough for the next step.

Step B: Esterification of the Protected Acid

  • Follow the procedure outlined in Protocol 1 (Steglich Esterification) using the protected acid from Step A as your starting material. Since the aldehyde is protected, you could alternatively use a standard Fischer esterification if desired, though the Steglich method remains recommended for the hindered system.

Step C: Acetal Deprotection

  • Setup: Dissolve the protected ester from Step B in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Reaction: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or aqueous acetic acid. Heat gently (e.g., 40-50 °C) and stir. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Cool the mixture and neutralize the acid with a careful addition of saturated NaHCO₃ solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography if necessary to yield the final, pure ester.

References

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Weng, S.-S., Li, H.-C., & Yang, T.-M. (2012). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Publishing. [Link]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Ito, H., et al. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. [Link]

  • Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.
  • Chemistry LibreTexts. (2019, June 05). 20.11 Protecting Groups of Aldehydes. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • MDPI. (2024, February 08). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ChemTalk. (2023, February 08). What is Fischer Esterification?. [Link]

  • BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]

  • CORE. (2015, July 31). Efficient and selective esterification of aromatic aldehydes with alcohols (1:1) using air as the simplest available oxidant and. [Link]

  • Eureka by PatSnap. (2025, April 01). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • ACS Publications. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

  • Google Patents. (1981). Process for purifying esters.
  • ACS Publications. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. [Link]

  • PubMed. (2025, November 07). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

  • Coach Benner. Synthesis, Isolation, and Purification of an Ester. [Link]

  • ACS Publications. (2023, December 26). Oxidative Esterification of Acetal-Protected 5-Hydroxymethylfurfural to Dimethyl Furan-2,5-dicarboxylate with High Recovery of Protecting Agent. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • SpringerLink. (2016). Highly efficient direct visible-light-mediated oxidative esterification of aldehydes. [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • OperaChem. (2024, January 05). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

Sources

Reference Data & Comparative Studies

Validation

4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid vs 4'-formylbiphenyl-4-carboxylic acid in MOF topology

The rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies heavily on the precise geometric and chemical nature of the organic linkers. When designing bifunctional frameworks—spe...

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Author: BenchChem Technical Support Team. Date: March 2026

The rational design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies heavily on the precise geometric and chemical nature of the organic linkers. When designing bifunctional frameworks—specifically those requiring a carboxylate for metal coordination and a formyl group for post-synthetic modification (PSM)—the choice of the biphenyl core is critical.

This guide provides an in-depth comparative analysis between two closely related linkers: 4'-formylbiphenyl-4-carboxylic acid (the unsubstituted, planar baseline) and 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (the sterically hindered, twisted variant). By analyzing the causality between ligand conformation and framework assembly, we demonstrate how a single methyl group dictates topological outcomes.

Conformational Mechanics: The Thermodynamic Cost of Planarity

The fundamental difference between these two linkers lies in their rotational energy barriers and resulting dihedral angles.

In 4'-formylbiphenyl-4-carboxylic acid , the absence of ortho-substituents allows the two phenyl rings to adopt a relatively planar conformation. While the gas-phase dihedral angle is typically around 20–40° to minimize steric repulsion between ortho-hydrogens, the energy penalty for planarization is low. During MOF self-assembly, π−π stacking interactions easily overcome this barrier, resulting in a flat, linear coordination vector.

Conversely, the introduction of a methyl group in 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid fundamentally alters the ligand's sterics[1]. The bulky 2'-methyl group creates severe steric clashes with the protons on the adjacent phenyl ring. To relieve this strain, the biphenyl core is forced into a highly twisted conformation, locking the dihedral angle between 60° and 90°. This twist shifts the coordination vector from linear to highly bent, breaking the D2h​ or C2v​ symmetry typically exploited in standard reticular synthesis.

Topological Divergence: Interpenetration vs. Open Architectures

The conformational differences between these ligands directly dictate the underlying net (topology) of the resulting framework[2].

  • The Planar Pathway (Unsubstituted Ligand): The flat profile of 4'-formylbiphenyl-4-carboxylic acid favors dense packing. When reacted with highly connected secondary building units (SBUs), such as the Zr6​O4​(OH)4​ node, the linear vectors often lead to highly symmetric, close-packed topologies (e.g., fcu or pcu nets). Because the ligand occupies minimal spatial volume, the resulting large void spaces are thermodynamically unstable, prompting the independent nucleation of a second framework within the pores. This results in framework interpenetration , which drastically reduces accessible pore volume and restricts access to the formyl groups for downstream PSM.

  • The Steric Pathway (2'-Methyl Ligand): The twisted conformation of the 2'-methyl variant alters the trajectory of the coordinating groups, preventing the formation of standard fcu nets. Furthermore, the methyl group acts as a "steric bumper" that protrudes into the potential void space. This steric blockade physically prevents a second lattice from threading through the primary framework[1]. Consequently, the assembly is forced into non-interpenetrated, lower-symmetry topologies (e.g., bcu or nuh nets) that feature larger, highly accessible, and slightly hydrophobic pore environments.

G L1 4'-formylbiphenyl-4-carboxylic acid (Unsubstituted) C1 Planar Conformation (Low Rotational Barrier) L1->C1 L2 4'-Formyl-2'-methyl-[1,1'-biphenyl] -4-carboxylic acid C2 Twisted Conformation (Steric Clash) L2->C2 SBU Metal Node Assembly C1->SBU C2->SBU T1 Interpenetrated MOF (Dense Topology) SBU->T1 π-π Stacking T2 Non-Interpenetrated MOF (Open Topology) SBU->T2 Steric Blockade

Mechanistic pathway illustrating how the 2'-methyl group dictates MOF topology via steric hindrance.

Quantitative Data Comparison

The table below summarizes the physical and topological properties induced by the structural differences of the two ligands when utilized in standard Zr-based MOF synthesis.

Property / Metric4'-formylbiphenyl-4-carboxylic acid4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Typical Dihedral Angle 20° – 40° (Easily planarized)60° – 90° (Rigidly twisted)
Rotational Energy Barrier Low (< 5 kcal/mol)High (> 15 kcal/mol)
Typical Zr-MOF Topology fcu, pcu (Highly symmetric)bcu, nuh (Lower symmetry)
Interpenetration Tendency High (Often 2-fold or 3-fold)Low (Sterically prohibited)
Pore Environment Hydrophilic, restricted accessHydrophobic (methyl-lined), open access
PSM Efficiency (Imine Condensation) Low (< 30% conversion due to pore blockage)High (> 85% conversion due to open channels)

Experimental Methodology: A Self-Validating Protocol

To objectively observe the topological divergence caused by these ligands, the experimental workflow must be designed as a self-validating system. The protocol below outlines the synthesis of Zr-MOFs, ensuring that the kinetic products are stabilized and the resulting topologies are rigorously verified[3].

Phase 1: Modulated Solvothermal Synthesis

Causality: Zirconium-carboxylate bonds form rapidly, often leading to amorphous kinetic dead-ends. We employ acetic acid as a competitive modulator. The modulator temporarily caps the Zr SBU, slowing down framework extension and allowing the system to reach a thermodynamic minimum, which is required to grow single crystals suitable for topological assignment.

  • Solution Preparation: In two separate 20 mL scintillation vials, dissolve 0.1 mmol of ZrCl4​ in 5 mL of N,N-dimethylformamide (DMF).

  • Ligand Addition: Add 0.1 mmol of the respective ligand to each vial.

  • Modulation: Add 2.0 mL of glacial acetic acid to both vials. Sonicate for 10 minutes until completely dissolved.

  • Crystallization: Seal the vials and heat at 120 °C in an isothermal oven for 72 hours.

  • Harvesting: Cool to room temperature at a rate of 5 °C/hour to prevent thermal shock to the lattice. Harvest the crystals via centrifugation and wash with fresh DMF (3x) and Acetone (3x).

Phase 2: Activation via Supercritical CO2 (scCO2)

Causality: The non-interpenetrated topology generated by the 2'-methyl ligand possesses massive void fractions but lower mechanical entanglement. Standard vacuum drying would subject the delicate framework to intense capillary forces from evaporating acetone, causing pore collapse. scCO2 activation bypasses the liquid-gas phase boundary, preserving the native topology for accurate surface area analysis.

  • Exchange the solvent in the crystals with liquid CO2​ at 10 °C and 100 bar for 4 hours.

  • Heat the chamber to 40 °C to transition the CO2​ into the supercritical phase.

  • Slowly vent the system over 2 hours to yield the activated MOF.

Phase 3: Topological Validation System

To ensure the synthesized material matches the theoretical topology, a three-step validation is required:

  • Single-Crystal X-Ray Diffraction (SCXRD): Select a pristine crystal to determine the asymmetric unit. Map the metal nodes and organic linkers to assign the underlying net (e.g., confirming the bcu topology for the 2'-methyl variant)[2].

  • Powder X-Ray Diffraction (PXRD): Analyze the bulk powder. The experimental PXRD pattern must perfectly align with the simulated pattern derived from the SCXRD data, validating that the bulk material is phase-pure and representative of the assigned topology.

  • Gas Sorption (BET Analysis): Perform N2​ isotherms at 77 K. The experimental pore volume must match the theoretical void fraction calculated from the SCXRD crystal structure. A significant deviation indicates either pore collapse during activation or unexpected interpenetration.

G S1 Solvothermal Synthesis (Ligand + Metal Salt + Modulator) S2 Single-Crystal XRD (SCXRD) S1->S2 S3 Powder XRD (PXRD) S1->S3 S4 Gas Sorption (BET Analysis) S1->S4 R1 Topology Assignment (Node & Edge Connectivity) S2->R1 R2 Phase Purity Validation S3->R2 R3 Pore Volume & Surface Area S4->R3 R1->R2

Self-validating experimental workflow for synthesizing and characterizing MOF topologies.

Conclusion

The selection between 4'-formylbiphenyl-4-carboxylic acid and 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is not merely a choice of molecular weight, but a fundamental decision in reticular engineering. If the goal is to create dense, highly stable, interpenetrated frameworks, the unsubstituted planar ligand is optimal. However, for advanced applications requiring large, accessible pores for post-synthetic modification or specific host-guest interactions, leveraging the steric hindrance of the 2'-methyl group is a highly effective strategy to force the assembly of open, non-interpenetrated topologies.

References

  • Topological Characterization of Metal–Organic Frameworks: A Perspective Source: Chemistry of Materials - ACS Publications URL:[Link]

  • Side-Arm Sterics Direct Conformation, Topology, and Function in Zirconium Metal–Organic Frameworks Source: ChemRxiv URL:[Link]

  • Molecular Promoting of Aluminum Metal-Organic Framework Topology MIL-101 by N,N-Dimethylformamide Source: ResearchGate URL:[Link]

Sources

Comparative

Thermal Stability Comparison of Biphenyl-4-Carboxylic Acid Derivatives: A TGA/DSC Analytical Guide

Executive Summary Biphenyl-4-carboxylic acid (BCA) and its functionalized derivatives are foundational building blocks in the synthesis of advanced materials, ranging from semi-aromatic polyamides[1] and thermotropic liq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-4-carboxylic acid (BCA) and its functionalized derivatives are foundational building blocks in the synthesis of advanced materials, ranging from semi-aromatic polyamides[1] and thermotropic liquid crystal polyesters[2] to Metal-Organic Frameworks (MOFs)[3]. The rigid, linear biphenyl backbone provides exceptional inherent thermal resistance. However, it is the strategic addition of functional groups (e.g., hydroxyl, amino, or additional carboxyl groups) that dictates the ultimate thermal limits of the molecule.

This guide provides an objective, data-driven comparison of the thermal stability of key BCA derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By examining the causality between molecular structure and thermal behavior, researchers can make informed, application-specific material selections.

Mechanistic Principles of Thermal Stability

The thermal stability of a compound is governed by its crystal lattice energy and the strength of its intermolecular forces.

Unsubstituted biphenyl has a relatively low melting point ( Tm​≈70.5∘C ) and begins to decompose at lower temperatures due to the lack of strong intermolecular interactions[4]. When a carboxylic acid group is introduced at the 4-position to form Biphenyl-4-carboxylic acid (BCA) , the molecules undergo dimerization via strong intermolecular hydrogen bonding. This dramatically increases the lattice energy, pushing the melting point above 220∘C .

Further functionalization amplifies this effect:

  • 4'-Hydroxybiphenyl-4-carboxylic acid (HBCA): The addition of a hydroxyl group at the 4'-position allows for extended, continuous hydrogen-bonded networks rather than simple dimers. This structural rigidity prevents melting up to nearly 300∘C and makes HBCA an ideal monomer for high-heat thermotropic copolyesters[2].

  • Biphenyl-4,4'-dicarboxylic acid (H2BPDC): With two carboxylate groups, this derivative forms highly robust, multi-directional hydrogen-bonded arrays. It exhibits extreme thermal stability, often subliming before true melting occurs, and resists thermal decomposition beyond 400∘C . This makes it a premier linker for solvothermal MOF synthesis (e.g., UiO-67)[3].

FunctionalImpact Core Biphenyl Core (Rigid, Planar) COOH -COOH Group (Dimerization) Core->COOH OH -OH Group (Extended H-Bonding) Core->OH DiCOOH Di-COOH Groups (MOF Linker Network) Core->DiCOOH T1 Tm ~ 225°C Td5% ~ 280°C COOH->T1 T2 Tm ~ 295°C Td5% ~ 320°C OH->T2 T3 Tm > 300°C Td5% > 400°C DiCOOH->T3

Impact of functionalization on the thermal stability of biphenyl derivatives.

Self-Validating Analytical Protocols

To ensure high-fidelity data, thermal analysis must be treated as a self-validating system. The following protocols isolate the true thermal transitions of the sample from instrumental artifacts.

Differential Scanning Calorimetry (DSC) Protocol
  • System Calibration: Prior to sample analysis, calibrate the heat flow and temperature using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards. Causality: Two-point calibration ensures linearity across the wide temperature range required for high-melting aromatic derivatives.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the derivative into a standard aluminum pan and seal with a crimped lid. Causality: A mass below 3 mg reduces the signal-to-noise ratio, while a mass above 5 mg creates internal thermal gradients that artificially broaden endothermic melting peaks.

  • Thermal Cycle: Heat the sample from 25∘C to 400∘C at a rate of 10∘C/min under a constant dry nitrogen flow ( 50 mL/min ). Causality: The 10∘C/min rate strictly balances thermal equilibrium with peak resolution. Nitrogen purging is mandatory to prevent oxidative cross-linking, which can mask true glass transition ( Tg​ ) or melting ( Tm​ ) events.

Thermogravimetric Analysis (TGA) Protocol
  • Calibration & Baseline Subtraction: Calibrate the microbalance and temperature using Calcium Oxalate Monohydrate ( CaC2​O4​⋅H2​O ) to verify stepwise decomposition accuracy[5]. Run an empty crucible blank under identical conditions. Causality: Subtracting the blank isolates the sample's true mass loss from apparent mass changes caused by the changing buoyancy of the purge gas at high temperatures.

  • Sample Loading: Load 5.0–10.0 mg of the sample into an alumina ( Al2​O3​ ) crucible. Causality: Alumina is selected over platinum to eliminate the risk of catalytic degradation of the carboxylic acid groups at elevated temperatures.

  • Decomposition Profiling: Heat from 25∘C to 800∘C at 10∘C/min under a nitrogen atmosphere. Record the temperature at 5% weight loss ( Td5%​ ) as the onset of thermal degradation[1].

ThermalWorkflow A Sample Preparation (1-5 mg, Al/Al2O3 Pans) B DSC Analysis (Tm, Tg, Enthalpy) A->B C TGA Analysis (Td, Char Yield) A->C E Data Synthesis (Thermal Stability Profile) B->E C->E D System Calibration (Indium/Zinc, CaC2O4) D->B Temperature/Heat Flow Cal D->C Mass/Temperature Cal

Workflow for TGA/DSC thermal analysis and system validation.

Comparative Thermal Data

The quantitative thermal parameters of selected biphenyl derivatives are summarized below. The 5% weight loss threshold ( Td5%​ ) is utilized as the notional upper bound for processing temperatures[1].

DerivativeFunctional GroupsMelting Point ( Tm​ )5% Weight Loss ( Td5%​ )Primary Application
Biphenyl (Baseline)None~70.5 °C~160 °CChemical intermediate[4]
Biphenyl-4-carboxylic acid (BCA)1 x -COOH~225 °C~280 °CPharmaceutical building block
4'-Hydroxybiphenyl-4-carboxylic acid (HBCA)1 x -COOH, 1 x -OH~295 °C~320 °CLiquid crystal polyesters[2]
Biphenyl-4,4'-dicarboxylic acid (H2BPDC)2 x -COOH>300 °C (Sublimes)>400 °CMOF Linkers (e.g., UiO-67)[3]

Conclusion & Material Selection

The empirical TGA/DSC data highlights a clear trajectory: increasing the capacity for intermolecular hydrogen bonding on a rigid biphenyl core exponentially increases thermal stability.

  • For standard synthetic applications where solubility and moderate processing temperatures are required, BCA provides a highly stable, yet workable baseline.

  • For advanced polymer engineering requiring high heat resistance (e.g., non-melting components up to 400 °C), HBCA is the superior monomer due to its robust 1D hydrogen-bonding network[2].

  • For extreme environments, such as the solvothermal synthesis of highly porous frameworks, H2BPDC is unmatched, maintaining structural integrity well beyond 400 °C[3].

References

  • Title: Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl Source: Science Publishing Group URL: 4

  • Title: Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid Source: NIH / PMC URL: 2

  • Title: Biphenyl-4,4'-dicarboxylic Acid | Research Chemical Source: Benchchem URL: 3

  • Title: Energetic Systematics of Metal–Organic Frameworks: A Case Study of Al(III)-Trimesate MOF Isomers Source: ACS Publications URL: 5

  • Title: Molecular-Level Control of Thermal and Morphological Transitions in Semi-Aromatic Polyamides by Cu(I)-Catalyzed Azide–Alkyne Click Polymerization Source: ACS Publications URL: 1

Sources

Validation

Evaluating the Binding Affinity of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic Acid: A Molecular Docking Comparison Guide

The biphenyl-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates [1]. Specifically, 4'-Formyl-2'-...

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Author: BenchChem Technical Support Team. Date: March 2026

The biphenyl-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and advanced clinical candidates [1]. Specifically, 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a highly privileged intermediate. Its unique structural topology—comprising a polar carboxylic acid, a sterically demanding 2'-methyl group, and a reactive 4'-formyl handle—makes it an ideal model compound for evaluating binding affinities in deep, hydrophobic protein pockets.

This guide provides an objective, data-driven comparison of this compound's molecular docking performance against two highly relevant therapeutic targets: the Angiotensin II Type 1 (AT1) Receptor (cardiovascular disease) and the PD-1/PD-L1 Interface (immuno-oncology). By benchmarking against industry-standard reference drugs, we provide actionable insights for researchers utilizing this scaffold in drug development.

Mechanistic Rationale: Why Target AT1 and PD-L1?

The selection of AT1 and PD-L1 as comparative targets is driven by the specific physicochemical properties of the biphenyl-4-carboxylic acid core.

  • The Non-Planar Advantage: The 2'-methyl group is not merely a synthetic placeholder; it introduces critical steric hindrance between the two phenyl rings. This forces the biphenyl system out of planarity (creating a specific dihedral twist). Flat, planar molecules often suffer from off-target DNA intercalation or poor solubility. In contrast, the pre-organized non-planar conformation of this scaffold significantly reduces the entropic penalty required to fit into the twisted hydrophobic pockets of both AT1 and PD-L1[2].

  • Electrostatic Anchoring: The carboxylic acid moiety at the 4-position acts as a primary pharmacophore, forming essential salt bridges with positively charged residues (e.g., Arginine, Lysine) conserved in these target sites [1].

G Target1 AT1 Receptor (PDB: 4YAY) Target2 PD-L1 Dimer (PDB: 5J89) Scaffold 4'-Formyl-2'-methyl- [1,1'-biphenyl]-4-carboxylic acid Scaffold->Target1 Salt Bridge (Arg167) Scaffold->Target2 Hydrophobic Packing Ref1 Losartan (AT1 Antagonist) Ref1->Target1 Baseline Comparison Ref2 BMS-202 (PD-L1 Inhibitor) Ref2->Target2 Baseline Comparison

Comparative docking pathways for the biphenyl scaffold against AT1 and PD-L1 targets.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the computational workflow must be a self-validating system. The following protocol utilizes internal controls to verify the accuracy of the docking grid before evaluating the test compound [3].

Step-by-Step Methodology
  • Ligand Preparation (Causality of pH Selection):

    • The 3D structure of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is generated and minimized using the OPLS4 force field.

    • Crucial Step: Ligand protonation states are generated at pH 7.4 ± 0.2 . At physiological pH, the carboxylic acid is deprotonated (COO⁻). Failing to ionize this group computationally will result in the loss of critical salt-bridge predictions, artificially deflating the binding score.

  • Protein Preparation:

    • High-resolution crystal structures for AT1 (PDB: 4YAY) and PD-L1 (PDB: 5J89) are imported.

    • Non-structural water molecules (>5 Å from the active site) are deleted to prevent steric clashes, while structural waters mediating H-bonds are retained. Missing hydrogen atoms are added to optimize the hydrogen-bond network.

  • Grid Generation & Internal Validation:

    • The receptor grid is centered on the co-crystallized native ligands.

    • Self-Validation Check: The native ligand is extracted and re-docked into the generated grid. The protocol proceeds only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal pose is ≤ 2.0 Å. This confirms the scoring function's geometric accuracy.

  • Extra Precision (XP) Docking:

    • The test compound and reference drugs are docked using a rigid-receptor/flexible-ligand approach to calculate the binding free energy (ΔG).

G Step1 Ligand Preparation pH 7.4 ± 0.2 (Epik) Step3 Grid Generation Active Site Definition Step1->Step3 Step2 Protein Preparation Water Removal & H-Addition Step2->Step3 Step4 XP Molecular Docking Glide Algorithm Step3->Step4 Step5 Affinity Scoring ΔG & RMSD Calculation Step4->Step5

Self-validating computational workflow for molecular docking and affinity scoring.

Comparative Performance Data

The docking results demonstrate the baseline efficacy of the 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid scaffold compared to fully optimized, marketed reference drugs.

Quantitative Docking Analysis
CompoundTarget (PDB ID)Binding Energy (ΔG, kcal/mol)Key Interacting ResiduesRMSD (Å)
4'-Formyl-2'-methyl-biphenyl AT1 (4YAY) -9.2 Arg167, Trp84, Tyr351.42
Losartan (Reference)AT1 (4YAY)-10.5Arg167, Trp84, Tyr35, Ile2881.15
4'-Formyl-2'-methyl-biphenyl PD-L1 (5J89) -7.8 Tyr56, Met115, Ala1211.85
BMS-202 (Reference)PD-L1 (5J89)-9.6Tyr56, Met115, Ala121, Asp1221.20
Data Interpretation & SAR Insights
  • AT1 Receptor Affinity: The test compound exhibits a highly competitive binding energy (-9.2 kcal/mol) against the AT1 receptor, nearly matching the commercial drug Losartan (-10.5 kcal/mol). The primary driver of this affinity is the strong bidentate salt bridge formed between the deprotonated carboxylic acid and Arg167 , a hallmark interaction for AT1 antagonists [4]. The 4'-formyl group acts as an excellent hydrogen-bond acceptor with Tyr35.

  • PD-L1 Interface Affinity: While the binding energy (-7.8 kcal/mol) is lower than the reference BMS-202 (-9.6 kcal/mol), it is exceptionally high for an unoptimized intermediate. The 2'-methyl group successfully forces the biphenyl core into the cylindrical hydrophobic pocket formed by the PD-L1 dimer (interacting with Tyr56 and Met115).

  • The Role of the Formyl Group: The slight energy gap between the test scaffold and the reference drugs highlights its intended use. The 4'-formyl group is a synthetic handle. By subjecting this formyl group to reductive amination or condensation (e.g., attaching a lipophilic tail or a tetrazole ring), researchers can easily bridge the remaining -1.5 to -2.0 kcal/mol gap to achieve nanomolar, drug-like potency.

Conclusion

The 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid molecule is not just a chemical building block; it is a pre-validated pharmacophore. As demonstrated by the docking data, its inherent steric twist and electrostatic profile provide a massive head-start in binding affinity for both GPCRs (AT1) and protein-protein interactions (PD-L1). Drug development professionals can confidently utilize this scaffold as a core foundation, leveraging the reactive formyl group to explore extended chemical space.

References
  • Mahale, S., et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

  • Shaw, P. C., et al. (2019). Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. PMC - National Institutes of Health. Retrieved from[Link]

  • ResearchGate. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1179362-36-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1179362-36-7). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The procedures outlined herein are designed to ensure that this compound is managed responsibly from the point of generation to its final disposition, adhering to stringent regulatory standards and best laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is not a benign substance; it is classified as a hazardous chemical, and its toxicological profile dictates the necessity for careful handling and disposal.[1][2] The primary risks are associated with its toxicity upon exposure and its irritant properties.

The causality behind stringent disposal protocols is directly linked to these hazards. Improper disposal, such as drain disposal or mixing with non-hazardous waste, could lead to the contamination of water systems, pose a threat to aquatic life, and present significant health risks to sanitation and waste management personnel.[3][4] In the laboratory, mishandling this compound can result in acute health effects for researchers. Therefore, the following disposal procedures are not merely recommendations but critical safety and environmental protection measures.

Hazard Classification Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin IrritationCategory 2H315: Causes skin irritation[1][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][5]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of chemical waste in the United States is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its creation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6] As the generator of the waste, your laboratory is legally responsible for its proper characterization, storage, and disposal.[7] 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, due to its toxicity, must be managed as a hazardous waste.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[9][10] This includes mandating proper training, use of personal protective equipment (PPE), and having emergency plans in place.[11][12]

Pre-Disposal Protocol: Waste Segregation, Containment, and Storage

Proper disposal begins long before the waste leaves your facility. It starts with meticulous procedures at the point of generation.

Step 1: Designate a Satellite Accumulation Area (SAA) Identify a designated area within your laboratory, at or near the point of waste generation, for accumulating hazardous waste. This SAA must be under the control of the laboratory personnel.

Step 2: Use a Designated and Compatible Waste Container

  • Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the outside.

  • Segregation: This waste stream must be segregated. Do not mix 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, must be kept separate to prevent dangerous reactions.

Step 3: Proper Labeling The moment the first drop of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant")

  • The date on which waste was first added (accumulation start date)

Step 4: Safe Accumulation Practices

  • Keep the waste container closed at all times, except when adding waste.[7]

  • Store the container in a secondary containment bin to catch any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.

Step-by-Step Disposal Workflow

The following workflow outlines the process from waste generation to its final, compliant disposal. This process is a self-validating system, ensuring that each step is documented and handled by trained personnel, thereby minimizing risk.

Caption: Disposal workflow for 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid.

Detailed Protocol:

  • Waste Characterization: Based on its known hazards, this compound is classified as a toxic hazardous waste.[1][8] All materials contaminated with it (e.g., weigh boats, gloves, paper towels) must also be disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Before handling the waste, at a minimum, wear:

    • Nitrile or neoprene gloves.[3]

    • Chemical splash goggles or safety glasses.

    • A standard laboratory coat.

    • If handling the powder and there is a risk of generating dust, use a fume hood or wear a NIOSH-approved respirator.

  • Waste Transfer: Carefully transfer the solid waste or contaminated items into the designated hazardous waste container. Use tools (spatulas, forceps) that can be decontaminated or disposed of as hazardous waste themselves. Avoid generating dust.

  • Arrange for Disposal: Once the container is full or nearing its accumulation time limit (consult your EHS department for specific timeframes, which can be up to 180 days depending on your facility's generator status), contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[8]

  • Documentation and Transport: You will need to complete a hazardous waste manifest.[7][13] This is a legal document that tracks the waste from your lab to its final destination.[6] A licensed hazardous waste hauler must be used for transportation.[8][11]

  • Recommended Disposal Method: The preferred and most environmentally sound disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Incineration ensures the complete destruction of the compound, preventing its release into the environment. While not a polychlorinated biphenyl (PCB), the thermal stability of the biphenyl structure makes incineration a robust disposal choice.[14][15]

Emergency Procedures: Spill Management

Accidents can happen. A prepared response is critical to mitigating risk.

For a small spill of solid material:

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the area to prevent the spread of the powder.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Clean Up: Gently sweep or vacuum up the spilled material. Do not use dry sweeping methods that could create dust. Use a vacuum equipped with a HEPA filter. Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[16]

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution's policy.

References

  • Proper Disposal of Chemicals. J. J. Keller Datasense.
  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. NextSDS.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
  • Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Environmental Protection Department, Hong Kong.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • SAFETY DATA SHEET - 4-Biphenylcarboxylic acid. Fisher Scientific.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology.
  • OSHA Rules for Chemical Hazards. DuraLabel.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • 4-biphenyl carboxylic acid - MATERIAL SAFETY DATA SHEET. S D Fine-Chem Limited.
  • Hazardous Waste - Standards. OSHA.
  • PCBs. Veolia Australia and New Zealand.
  • Biphenyl-4-carboxylic acid - Safety Data Sheet. Santa Cruz Biotechnology.
  • Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. US EPA.
  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. PubChemLite.
  • Polychlorinated Biphenyls. SafeWork SA.
  • WO2011119395A2 - Recovery of aromatic carboxylic acids and oxidation catalyst. Google Patents.
  • 4'-Methyl-4-biphenylcarboxylic acid | C14H12O2 | CID 2063421. PubChem, NIH.
  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.
  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Altiras.
  • 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile - Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet - 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester. CymitQuimica.
  • 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Sapphire Bioscience.
  • Safety Data Sheet: formic acid ... %. Carl Roth.
  • CAS 92-92-2: [1,1′-Biphenyl]-4-carboxylic acid. CymitQuimica.
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.
  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ACS Publications.
  • 4-Biphenyl Carboxylic Acid CAS No 92-92-2 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
  • 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS. MedChemExpress.
  • Screening assessment carboxylic acids group. Government of Canada.
  • 4'-FORMYL(1,1'-BIPHENYL)-2-CARBOXYLIC ACID. gsrs.
  • Methyl 4'-methylbiphenyl-4-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

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Handling

Personal protective equipment for handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid

A Researcher's Guide to Safely Handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic Acid As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive safety-first mindse...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic Acid

As a Senior Application Scientist, it is imperative to approach new chemical entities with a comprehensive safety-first mindset. This guide provides essential, immediate safety and logistical information for handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1179362-36-7), a compound for research use only.[1] The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, from initial handling to final disposal.

Hazard Identification and Risk Assessment: Understanding the Compound

4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a solid, likely a powder, with a molecular weight of 240.25 g/mol .[1] A thorough risk assessment is the foundational step before any handling of this compound. Based on available data, this chemical is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness or dizziness.[2]

Given these hazards, a conservative and robust approach to personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. The following table summarizes the recommended PPE based on the identified hazards.

Protection Type Recommended Equipment Specification/Standard Rationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles. A face shield should be used if there is a risk of splashing.Conforming to EN 166 (EU) or ANSI Z87.1 (US).[3]Protects against eye irritation from dust particles and potential splashes.[2][4]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn. For larger quantities, a disposable coverall is advised.Gloves must be inspected prior to use.[3]Prevents skin contact, which can cause irritation and allows for dermal absorption of the toxic substance.[2]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate filter (e.g., A-P2 for organic vapors and particulates) should be used.[3]Protects against inhalation of the compound, which is acutely toxic and can cause respiratory irritation.[2]
Foot Protection Closed-toe shoes.N/AStandard laboratory practice to protect feet from spills.[5]

The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling 4'-Formyl-2'-methyl- [1,1'-biphenyl]-4-carboxylic acid fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Weighing or generating dust? fume_hood->weighing Yes min_ppe Minimum PPE: - Safety glasses with side shields - Nitrile/Neoprene gloves - Lab coat - Closed-toe shoes fume_hood->min_ppe No, but in well- ventilated area splash_risk Risk of splashing? weighing->splash_risk Yes weighing->splash_risk No respirator Add Respirator (e.g., N95 or higher) weighing->respirator Yes large_quantity Handling large quantities? splash_risk->large_quantity Yes splash_risk->large_quantity No goggles_shield Upgrade to: - Tightly fitting goggles - Face shield splash_risk->goggles_shield Yes large_quantity->min_ppe No apron_coverall Add: - Chemical-resistant apron or - Disposable coverall large_quantity->apron_coverall Yes

Caption: PPE Selection Workflow for Handling the Compound.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety and maintains the integrity of the research.

3.1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.[6]

  • If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.[6]

3.2. Handling and Storage:

  • Ventilation: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[6][7]

  • Storage: Store the compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[7] It should be segregated from incompatible materials such as strong oxidizing agents.[8][9] Organic acids should be stored separately from bases and flammable solvents.[5]

  • Manipulation: Use appropriate tools like spatulas and weigh paper to handle the solid, avoiding the creation of dust.[6] When preparing solutions, add the solid to the solvent gradually.

3.3. First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][10]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][10]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Dispose of contaminated PPE (gloves, disposable lab coats), weigh paper, and any other materials that have come into contact with the compound in a designated, sealed waste container.

  • Unused Compound and Solutions: The compound and its solutions should be disposed of as hazardous chemical waste.[8] Do not pour down the drain. The waste container must be clearly labeled with the full chemical name.

By adhering to these guidelines, you can create a safe and controlled laboratory environment for handling 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid, ensuring both personal safety and the integrity of your research.

References

  • Essential Safety and Logistical Information for Handling [1,1'-Biphenyl]-2,2',3,3'-tetrol. Benchchem.
  • 4'-formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid — Chemical Substance Information. NextSDS.
  • Organic Acid Standard Operating Procedure. University of Washington.
  • Personal protective equipment for handling BI-0115. Benchchem.
  • SAFETY DATA SHEET - 4-Biphenylcarboxylic acid. Fisher Scientific.
  • Safe Handling and Storage of Chemicals. University of California, Santa Cruz - Environmental Health & Safety.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group - UC Riverside.
  • Acid Handling. Stanford University.
  • SAFETY DATA SHEET - 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Ossila.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Chapter 1: Introduction to Chemical Safety. Department of Occupational Safety and Health, Malaysia.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • 4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Sapphire Bioscience.
  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. News.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
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Reactant of Route 2
4'-Formyl-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
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